1-(4-Methoxyphenyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDUYKRPHHPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-47-5, 84145-43-7 | |
| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50480212 | |
| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-47-5, 70849-64-8, 84145-43-7 | |
| Record name | Piperazine, dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)piperazine hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document details established synthetic methodologies, including experimental protocols, and presents a thorough characterization of the final compound.
Physicochemical Properties
1-(4-Methoxyphenyl)piperazine and its hydrochloride salts are important building blocks in medicinal chemistry. A summary of their key physical and chemical properties is presented below.
| Property | 1-(4-Methoxyphenyl)piperazine | 1-(4-Methoxyphenyl)piperazine Dihydrochloride |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₈Cl₂N₂O |
| Molecular Weight | 192.26 g/mol [1][2] | 265.18 g/mol |
| Appearance | Pale yellow to yellow solid[3][4] | White to off-white solid |
| Melting Point | 42-47 °C[2][3][4][5][6] | ~250-255 °C[7] |
| Boiling Point | 344 °C at 760 mmHg[3][5] | Not applicable |
| Solubility | Soluble in water, methanol, and toluene[3][6] | Soluble in polar solvents like water and ethanol[7] |
| CAS Number | 38212-30-5[2][3][6] | 70849-64-8 (monohydrochloride), 38869-47-5 (dihydrochloride) |
Synthesis of 1-(4-Methoxyphenyl)piperazine
Two primary synthetic routes for 1-(4-Methoxyphenyl)piperazine are detailed below: the Buchwald-Hartwig amination and a classical approach utilizing diethanolamine.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an efficient route to N-aryl piperazines.[8] This method is favored for its high yields and tolerance of a wide range of functional groups.
References
- 1. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 3. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1-4-methoxyphenyl Piperazine | 38212-30-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 1-(4-Methoxyphenyl)Piperazine Dihydrochloride | CAS 38212-40-5 | Structure, Uses, Safety, Supplier China [chemheterocycles.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP-HCl) is a psychoactive compound belonging to the substituted piperazine class. Anecdotally, it is reported to have stimulant-like effects.[1] This technical guide provides a comprehensive overview of its mechanism of action, drawing from available scientific literature. The primary mechanism appears to be a dual action on monoamine systems: inhibition of reuptake and induction of release of key neurotransmitters, coupled with direct interaction with serotonin receptors.[1] Due to a lack of comprehensive quantitative data in the public domain, this guide focuses on the qualitative aspects of its pharmacology, its metabolic pathway, and detailed experimental protocols for its characterization.
Introduction
1-(4-Methoxyphenyl)piperazine, also known as pMeOPP or 4-MeOPP, is a synthetic compound that has been identified as an ingredient in "party pills".[1] Its chemical structure features a piperazine ring linked to a methoxy-substituted phenyl group. While its physiological effects are reported to be stimulant-like, a detailed quantitative characterization of its interaction with neuronal targets is not extensively documented in publicly available research. This guide synthesizes the current understanding of its mechanism of action and provides the necessary technical information for researchers to conduct further investigations.
Core Mechanism of Action
The primary mechanism of action of 1-(4-Methoxyphenyl)piperazine is understood to be its interaction with monoaminergic systems in the central nervous system. This interaction is twofold:
-
Modulation of Monoamine Transporters: pMeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] This action increases the extracellular concentration of these neurotransmitters, leading to enhanced signaling at their respective postsynaptic receptors. This mechanism is shared with other stimulant drugs like amphetamines, although pMeOPP is considered to be less potent.[1]
-
Direct Serotonergic Receptor Agonism: In addition to its effects on monoamine transporters, pMeOPP acts as a nonselective agonist at serotonin receptors.[1] This direct interaction with various 5-HT receptor subtypes contributes to its overall pharmacological profile.
Quantitative Pharmacological Data
Signaling Pathways
Based on its known interactions with monoamine transporters and serotonin receptors, the following signaling pathways are likely modulated by 1-(4-Methoxyphenyl)piperazine.
Caption: General workflow of monoamine reuptake inhibition.
Caption: Simplified serotonin receptor signaling pathway.
Metabolism
The primary metabolic transformation of 1-(4-Methoxyphenyl)piperazine is O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] Given the polymorphic nature of CYP2D6 in the human population, individual variations in the metabolism and clearance of pMeOPP can be expected.[3]
Table 1: Metabolic Enzyme Kinetics for pMeOPP O-demethylation [3]
| Enzyme | Apparent Km (µM) | Apparent Vmax |
| Human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol/min/pmol CYP |
| Pooled Human Liver Microsomes | 204.80 ± 51.81 | 127.50 ± 13.25 pmol/min/mg protein |
digraph "Metabolism_of_pMeOPP" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Metabolism of 1-(4-Methoxyphenyl)piperazine", rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];pMeOPP [label="1-(4-Methoxyphenyl)piperazine", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite [label="1-(4-Hydroxyphenyl)piperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP2D6 [label="CYP2D6", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
pMeOPP -> Metabolite [label="O-demethylation"]; CYP2D6 -> pMeOPP [style=dashed, arrowhead=none];
label="Figure 3: Metabolism of 1-(4-Methoxyphenyl)piperazine"; }
Caption: Primary metabolic pathway of pMeOPP.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is a general method to determine the binding affinity of pMeOPP for a specific receptor of interest.
Caption: General workflow for a radioligand binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of pMeOPP. Include wells for total binding (no pMeOPP) and non-specific binding (with the non-specific control).
-
Equilibration: Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of pMeOPP to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay (IC50)
This protocol measures the ability of pMeOPP to inhibit the reuptake of monoamines by their respective transporters.
Caption: General workflow for a neurotransmitter uptake inhibition assay.
Materials:
-
Cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter, or synaptosomes prepared from specific brain regions.
-
Radiolabeled neurotransmitter ([³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine).
-
This compound.
-
Uptake buffer.
-
Known transporter inhibitors for control (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of pMeOPP or a control inhibitor.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake.
-
Incubation: Incubate for a short period at a controlled temperature.
-
Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of pMeOPP that inhibits 50% of the specific neurotransmitter uptake (IC50).
[³⁵S]GTPγS Binding Assay for Functional Activity (EC₅₀, Emax)
This functional assay determines whether pMeOPP acts as an agonist, partial agonist, or antagonist at a G-protein coupled receptor (GPCR).
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest.
-
Incubation: In a multi-well plate, incubate the membranes with varying concentrations of pMeOPP in the presence of GDP and [³⁵S]GTPγS. To test for antagonist activity, pre-incubate with pMeOPP before adding a known agonist.
-
Equilibration: Allow the reaction to proceed at a controlled temperature.
-
Separation: Separate the membrane-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of pMeOPP to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
This compound is a psychoactive compound that primarily acts on monoaminergic systems through a combination of monoamine transporter inhibition and direct serotonin receptor agonism. Its metabolism is predominantly mediated by the polymorphic enzyme CYP2D6. While the qualitative aspects of its mechanism of action are generally understood, a comprehensive quantitative pharmacological profile is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a roadmap for researchers to undertake a detailed characterization of this and other novel psychoactive substances. Further research is warranted to fully elucidate the receptor and transporter interaction profile of pMeOPP to better understand its physiological effects and potential for abuse.
References
- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 2. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)piperazine hydrochloride, a substituted piperazine derivative of significant interest in pharmaceutical research. This document collates essential quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to support research and development activities.
Core Physicochemical Data
The physicochemical characteristics of this compound are crucial for its formulation, delivery, and biological activity. The data presented below has been compiled from various sources, with clear distinctions made between the free base and its hydrochloride salts.
Identification and Molecular Characteristics
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | pMeOPP HCl, 4-MeOPP HCl, Paraperazine HCl |
| Molecular Formula | C₁₁H₁₇ClN₂O (monohydrochloride); C₁₁H₁₈Cl₂N₂O (dihydrochloride) |
| Molecular Weight | 228.72 g/mol (monohydrochloride)[1][2]; 265.18 g/mol (dihydrochloride)[3][4] |
| CAS Number | 84145-43-7 (monohydrochloride)[2]; 38869-47-5 (dihydrochloride)[3][4] |
Physicochemical Properties
| Property | Value |
| Melting Point | 42-47 °C (free base)[5][6][7][8]; ~250-255 °C (hydrochloride, form not specified)[9]; 240 °C (dec.) (dihydrochloride)[4] |
| Boiling Point | 344 °C at 760 mmHg (free base)[5][6] |
| pKa | 8.98 ± 0.10 (Predicted)[7] |
| Solubility | Soluble in water, methanol, and toluene (form not specified)[5][7]. The dihydrochloride is very soluble in water and soluble in methanol[10]. |
| LogP | 1.2 (Predicted)[3][11] |
| Appearance | White to off-white solid (hydrochloride)[9]; Pale yellow to yellow liquid (free base)[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections outline protocols for determining key properties of this compound.
Melting Point Determination
Methodology:
The melting point of this compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Solubility Determination (Equilibrium Solubility Method)
Methodology:
The equilibrium solubility of this compound can be determined in various aqueous media across a pH range.
-
Preparation of Solutions: An excess amount of the compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaking water bath at 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from each vial at various time points. The samples are then filtered through a 0.45 µm filter or centrifuged to remove any undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium Confirmation: Solubility is determined to be at equilibrium when consecutive measurements of the concentration show no significant change.
pKa Determination (Potentiometric Titration)
Methodology:
The acid dissociation constant (pKa) of the piperazine moiety can be determined by potentiometric titration.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
Titration Setup: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the sample solution in small increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. For a diprotic base like piperazine, two equivalence points and thus two pKa values may be observed.
Visualizations
The following diagrams illustrate key biological and experimental aspects of 1-(4-Methoxyphenyl)piperazine.
Caption: Proposed mechanism of action of 1-(4-Methoxyphenyl)piperazine (MeOPP).
Caption: General experimental workflow for synthesis and analysis.
Caption: Metabolic pathway of 1-(4-Methoxyphenyl)piperazine.
References
- 1. researchgate.net [researchgate.net]
- 2. swgdrug.org [swgdrug.org]
- 3. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. 1-(4-甲氧基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. swgdrug.org [swgdrug.org]
- 11. a2bchem.com [a2bchem.com]
The Nexus of Neuropharmacology: A Technical Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride Derivatives and Analogs
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-methoxyphenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a diverse array of centrally acting agents. Its derivatives have shown significant promise in the modulation of various G-protein coupled receptors (GPCRs), particularly serotonergic and adrenergic systems, leading to their investigation as potential antipsychotics, antidepressants, and anxiolytics. This technical guide provides an in-depth exploration of the synthesis, pharmacological activity, and experimental evaluation of 1-(4-methoxyphenyl)piperazine hydrochloride derivatives and their analogs. Detailed experimental protocols for chemical synthesis and key biological assays are presented, alongside a comprehensive summary of quantitative pharmacological data to facilitate structure-activity relationship (SAR) analysis. Furthermore, this document includes visualizations of pertinent signaling pathways and experimental workflows to provide a clear and concise understanding of the underlying mechanisms and methodologies.
Introduction
Piperazine and its derivatives are integral components in the design of numerous therapeutic agents due to their versatile binding capabilities and favorable pharmacokinetic properties.[1] The introduction of a methoxyphenyl group at the N1 position of the piperazine ring has proven to be a particularly fruitful strategy in the quest for novel neuropharmacological agents. These compounds often exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors, key players in the pathophysiology of numerous psychiatric and neurological disorders. This guide will focus on the hydrochloride salts of these derivatives, which are frequently utilized to improve solubility and stability for pharmacological testing.
Synthesis of 1-(4-Methoxyphenyl)piperazine Derivatives
A common and effective method for the synthesis of N-substituted 1-(4-methoxyphenyl)piperazine derivatives is through reductive amination. This approach involves the reaction of 1-(4-methoxyphenyl)piperazine with a suitable aldehyde or ketone in the presence of a reducing agent.
General Experimental Protocol: Reductive Amination
The synthesis of 1-[4-(methoxybenzyl)]-4-(4-methoxyphenyl)piperazine serves as a representative example of this synthetic strategy.[2]
Materials:
-
1-(4-methoxyphenyl)piperazine
-
4-methoxybenzaldehyde
-
Triethylamine
-
Methanol
-
Sodium cyanoborohydride
-
Ethereal HCl
Procedure:
-
A mixture of one equivalent of 1-(4-methoxyphenyl)piperazine, one equivalent of 4-methoxybenzaldehyde, and two equivalents of triethylamine is prepared in methanol.
-
The reaction mixture is heated for 2 hours to facilitate the formation of the intermediate imine.
-
The mixture is then cooled to room temperature, and three equivalents of sodium cyanoborohydride are added.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed by evaporation.
-
The crude product is isolated via an acid-base extraction.
-
The final product is converted to its hydrochloride salt by treatment with ethereal HCl.[2]
Pharmacological Activity and Data Presentation
Derivatives of 1-(4-methoxyphenyl)piperazine have been extensively studied for their interactions with a variety of CNS receptors. The following tables summarize key quantitative data from the literature, highlighting the affinity of these compounds for different receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of 2-(methoxyphenyl)piperazine Derivatives at 5-HT1A and α1-Adrenergic Receptors [3]
| Compound | 5-HT1A Ki (nM) | α1-Adrenergic Antagonist Activity |
| 2a | 0.12 | Devoid |
| 2c | 0.63 | Devoid |
| 2f | 0.25 | Devoid |
| 2g | 0.31 | Devoid |
| 2h | 0.45 | Devoid |
Table 2: Binding Affinities (Ki, nM) of Piperidine/Piperazine-Based Compounds at Sigma Receptors [4]
| Compound | S1R Ki (nM) | S2R Ki (nM) |
| 1 | 3.2 | >1000 |
| 2 | 24 | >1200 |
| 3 | 434 | >1000 |
| 4 | 235 | >1000 |
| 5 | 132 | >1000 |
Table 3: Inhibitory Activity (IC50, µM) of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives against Tyrosinase [5]
| Compound | R Substituent | IC50 (µM) |
| 1 | (precursor) | 28.9 |
| 2 | H | 73.2 |
| 3 | 4-phenyl | 128.3 |
| 7 | 2-Cl | 4.6 |
| 10 | 2,4-Cl2 | 1.5 |
Key Signaling Pathways and Experimental Workflows
The biological effects of 1-(4-methoxyphenyl)piperazine derivatives are mediated through complex intracellular signaling cascades. Understanding these pathways and the experimental methods used to probe them is crucial for drug development.
Visualizing Serotonin 5-HT1A Receptor Signaling
Many 1-(4-methoxyphenyl)piperazine analogs target the 5-HT1A receptor, a Gi/o-coupled GPCR.[6] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: Simplified 5-HT1A receptor signaling cascade.
Generalized Workflow for a GPCR Radioligand Binding Assay
Determining the binding affinity of a compound for its target receptor is a fundamental step in drug discovery. Radioligand binding assays are a gold standard for this purpose.[7]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key assays are provided below.
Protocol for Radioligand Binding Assay (5-HT1A Receptor)
This protocol is adapted from standard procedures for competitive binding assays.[8]
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Test compounds (1-(4-methoxyphenyl)piperazine derivatives)
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on the day of the assay and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of membrane suspension (typically 3-20 µg protein).
-
50 µL of the test compound at various concentrations (or buffer for total binding).
-
50 µL of the radioligand solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol for the Tail Suspension Test
The tail suspension test is a widely used behavioral assay to screen for potential antidepressant activity in mice.
Materials:
-
Male mice (species and strain as appropriate for the study)
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip). Suspend the mouse by its tail from a horizontal bar, ensuring it cannot touch any surfaces.
-
Recording: Immediately start video recording the session, which typically lasts for 6 minutes.
-
Scoring: The duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
-
Data Analysis: Compare the total immobility time between different treatment groups (e.g., vehicle vs. drug-treated). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
The 1-(4-methoxyphenyl)piperazine scaffold remains a highly valuable starting point for the development of novel CNS-active compounds. The synthetic accessibility of its derivatives, coupled with their rich pharmacology, ensures their continued relevance in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, pharmacological evaluation, and underlying mechanisms of action for this important class of molecules. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of 1-(4-methoxyphenyl)piperazine analogs. Future work in this area will likely focus on refining the selectivity of these compounds for specific receptor subtypes and exploring their potential in treating a wider range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Core Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride is a crucial heterocyclic building block in the landscape of modern pharmaceutical development. As a key intermediate, its structural motif is incorporated into a diverse range of Active Pharmaceutical Ingredients (APIs), spanning multiple therapeutic areas. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications. Detailed experimental protocols for its preparation and analysis are presented, alongside visualizations of synthetic workflows and relevant biological pathways to offer a practical resource for professionals in drug discovery and chemical development.
Introduction
1-(4-Methoxyphenyl)piperazine, often abbreviated as MeOPP or pMPP, is a substituted piperazine derivative that has garnered significant attention in medicinal chemistry.[1] Its hydrochloride salt is frequently the preferred form for handling, storage, and in subsequent synthetic steps due to its improved stability and solubility characteristics. The molecule consists of a piperazine ring N-substituted with a 4-methoxyphenyl (anisyl) group. This scaffold is a privileged structure in drug design, serving as a versatile precursor for synthesizing compounds with desired pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antifungal properties.[2][3] Its utility lies in the reactivity of the secondary amine within the piperazine ring, which allows for straightforward chemical modification and elaboration to build complex target molecules.[4] This document serves as a technical guide, consolidating critical data and methodologies for its use in a research and development setting.
Physicochemical Properties
The hydrochloride salt form of 1-(4-methoxyphenyl)piperazine offers distinct physical properties compared to its free base, which are crucial for consideration in process chemistry and formulation. Key data for both the free base and its common hydrochloride salts are summarized below.
| Property | 1-(4-Methoxyphenyl)piperazine (Free Base) | 1-(4-Methoxyphenyl)piperazine Monohydrochloride | 1-(4-Methoxyphenyl)piperazine Dihydrochloride |
| CAS Number | 38212-30-5[5] | 70849-64-8[6] | 38869-47-5 |
| Molecular Formula | C₁₁H₁₆N₂O[5] | C₁₁H₁₇ClN₂O[6] | C₁₁H₁₈Cl₂N₂O[7] |
| Molecular Weight | 192.26 g/mol [5] | 228.72 g/mol [6] | 265.18 g/mol [7] |
| Appearance | Pale yellow to amber crystalline, low melting solid[5][8] | Off-White Powder[9] | Off-White Powder[9] |
| Melting Point | 42-47 °C[5][8] | Not specified | ~240 °C (decomposes)[9] |
| Boiling Point | 344 °C at 760 mmHg[8] | Not applicable | Not applicable |
| Solubility | Soluble in water, methanol, and toluene[8] | Not specified | Not specified |
| Stability | Stable under normal temperatures and pressures; may be air sensitive[8] | Hygroscopic[9] | Hygroscopic[9] |
Synthesis and Manufacturing
The synthesis of 1-(4-methoxyphenyl)piperazine is most commonly achieved through the N-arylation of piperazine or a suitable precursor. A prevalent method involves the reaction of an aniline derivative with a bis-electrophile.
A general synthetic approach involves the condensation of p-anisidine (4-methoxyaniline) with bis(2-chloroethyl)amine hydrochloride.[10] This reaction builds the piperazine ring directly onto the aniline nitrogen. An alternative, modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (e.g., 1-bromo-4-methoxybenzene) with a mono-protected piperazine (e.g., N-Boc-piperazine), followed by deprotection.[11][12] The resulting free base is then treated with hydrochloric acid in a suitable solvent like ethanol or diethyl ether to precipitate the desired hydrochloride salt.[10][11]
Caption: General workflow for the synthesis of 1-(4-methoxyphenyl)piperazine HCl.
Role as a Pharmaceutical Intermediate
This compound is a cornerstone intermediate for a variety of APIs due to its favorable structural and chemical properties. It serves as a critical building block for drugs targeting the central nervous system (CNS) and for systemic agents like antifungals.[2][3]
-
Antifungal Agents: It is an essential precursor in the manufacturing pathway of the widely used antifungal medication Ketoconazole.[3]
-
CNS Agents: The 4-methoxyphenylpiperazine moiety is integral to numerous antipsychotic, antidepressant, and anxiolytic drugs.[2] Its structure often contributes to the binding affinity at various neurotransmitter receptors.
-
Other Applications: Beyond these primary uses, it is a valuable intermediate in broader organic synthesis, contributing to the development of novel compounds in agrochemicals and dyestuffs.[3][13]
The secondary amine of the piperazine ring provides a convenient handle for introducing diverse functionalities through reactions such as alkylation, acylation, and reductive amination, allowing for the systematic modification of the final molecule's properties.[12][14]
References
- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine, 1-(4-methoxyphenyl)- | CAS 38212-30-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | C11H17ClN2O | CID 12201197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. kangtepharm.com [kangtepharm.com]
- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 14. etd.auburn.edu [etd.auburn.edu]
Metabolic Fate of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known metabolic pathways of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP-HCl). The information presented herein is synthesized from published scientific literature and is intended to support research and development activities involving this compound. This document details the primary metabolic transformations, the enzymes responsible, quantitative kinetic data, and representative experimental protocols.
Executive Summary
1-(4-Methoxyphenyl)piperazine (MeOPP) is a piperazine derivative that undergoes metabolic transformation primarily in the liver. The major metabolic pathway is O-demethylation of the methoxy group, leading to the formation of its principal active metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP). This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6 . A secondary pathway involves the degradation of the piperazine moiety . While the specific metabolites of this secondary pathway for MeOPP have not been fully elucidated in the available literature, analogous piperazine-containing compounds undergo N-oxidation, hydroxylation, N-dealkylation, and ring cleavage. The primary metabolite, 4-HO-PP, is expected to undergo further Phase II metabolism , likely through glucuronidation or sulfation, to facilitate its excretion.
Quantitative Metabolic Data
The following tables summarize the key quantitative data available for the metabolism of 1-(4-Methoxyphenyl)piperazine.
Table 1: Michaelis-Menten Kinetic Parameters for the O-demethylation of 1-(4-Methoxyphenyl)piperazine
| Enzyme Source | Apparent Km (µM) | Apparent Vmax | Reference |
| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP | [1][2][3] |
| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein | [1][2][3] |
Table 2: Inhibition of 1-(4-Methoxyphenyl)piperazine O-demethylation by Quinidine
| Enzyme Source | Substrate Concentration (µM) | Inhibitor (Quinidine) Concentration (µM) | Inhibition of 4-HO-PP formation (%) | Reference |
| pHLM | 200 | 1 | 71.9 ± 4.8 | [1][2][3] |
| pHLM | 200 | 3 | 98.5 ± 0.5 | [1][2][3] |
Table 3: Effect of CYP2D6 Genotype on 1-(4-Methoxyphenyl)piperazine O-demethylation
| Microsome Source | Relative O-demethylation Activity (%) | Reference |
| pHLM (pooled donors) | 100 (baseline) | [1][2][3] |
| Human Liver Microsomes from CYP2D6 Poor Metabolizer | 29.4 ± 7.2 | [1][2][3] |
Metabolic Pathways
The metabolism of 1-(4-Methoxyphenyl)piperazine can be broadly categorized into Phase I and predicted Phase II reactions.
Phase I Metabolism
The initial biotransformation of MeOPP involves two primary pathways:
-
O-demethylation: This is the major metabolic route, where the methyl group is removed from the methoxyphenyl moiety to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP). This reaction is primarily mediated by the CYP2D6 enzyme.[1][2][3]
-
Piperazine Ring Degradation: A secondary pathway involves the breakdown of the piperazine ring.[1][2] While specific metabolites for MeOPP have not been identified, based on the metabolism of other piperazine-containing drugs, this can include N-oxidation, aliphatic hydroxylation, N-dealkylation, and cleavage of the ring to form ethylenediamine derivatives.[4][5]
Predicted Phase II Metabolism
The primary metabolite, 4-HO-PP, possesses a hydroxyl group which is a suitable site for Phase II conjugation reactions.[6][7] While not experimentally confirmed for this specific metabolite in the reviewed literature, it is highly probable that it undergoes:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfonate group.
These reactions would further increase the water solubility of the metabolite, facilitating its renal excretion. For other piperazine derivatives, Phase II conjugation to glucuronic and/or sulphuric acid has been observed.[8]
Visualizations of Metabolic Pathways and Workflows
Metabolic Pathways of 1-(4-Methoxyphenyl)piperazine
Caption: Major and minor metabolic pathways of 1-(4-Methoxyphenyl)piperazine.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro metabolism study using human liver microsomes.
Logical Flow for CYP450 Inhibition Assay
Caption: Logical workflow for determining the IC50 value in a CYP450 inhibition assay.
Experimental Protocols
The following are representative protocols for key experiments based on the methodologies described in the cited literature.
In Vitro Metabolism of 1-(4-Methoxyphenyl)piperazine in Human Liver Microsomes
Objective: To determine the in vitro metabolic profile of MeOPP and identify the metabolites formed.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of MeOPP in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (<1%).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the MeOPP working solution.
-
Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to clean vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to identify and quantify the parent compound (MeOPP) and its metabolites (e.g., 4-HO-PP).
CYP2D6 Inhibition Assay
Objective: To determine the potential of MeOPP to inhibit the activity of CYP2D6.
Materials:
-
MeOPP
-
Pooled human liver microsomes (HLM)
-
A specific CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
A known CYP2D6 inhibitor as a positive control (e.g., Quinidine)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the CYP2D6 probe substrate, MeOPP (at a range of concentrations), and the positive control inhibitor.
-
Prepare incubation mixtures containing HLM, phosphate buffer, and either MeOPP, the positive control, or vehicle control.
-
Add the CYP2D6 probe substrate to the mixtures. The concentration of the probe substrate should be at or below its Km value.
-
Pre-incubate the mixtures for 5-10 minutes at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a fixed time at 37°C, ensuring the reaction is in the linear range for metabolite formation.
-
Terminate the reactions with ice-cold acetonitrile.
-
Process the samples as described in protocol 5.1 (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite of the CYP2D6 probe substrate.
-
Calculate the percentage of inhibition at each concentration of MeOPP relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MeOPP concentration to determine the IC50 value.
Conclusion
The metabolism of 1-(4-Methoxyphenyl)piperazine is primarily driven by CYP2D6-mediated O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine. The significant involvement of the polymorphic CYP2D6 enzyme suggests that the pharmacokinetic profile of MeOPP may vary considerably among individuals. Further research is warranted to fully characterize the metabolites arising from the degradation of the piperazine ring and to confirm the predicted Phase II conjugation pathways of the primary metabolite. The provided data and protocols offer a solid foundation for further investigation into the metabolic fate and potential drug-drug interactions of this compound.
References
- 1. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
Methodological & Application
1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method
An HPLC analysis method for 1-(4-Methoxyphenyl)piperazine hydrochloride is crucial for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound. This document provides detailed application notes and protocols for a reliable and validated High-Performance Liquid Chromatography (HPLC) method.
Application Notes
Introduction
This compound is a chemical intermediate widely used in the synthesis of various active pharmaceutical ingredients (APIs). A robust analytical method is essential for its quantification and impurity profiling to ensure the safety and efficacy of the final drug product. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is achieved using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.
Method Validation
The described method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, accuracy, precision, and linearity over a defined analytical range[1].
Experimental Protocols
Apparatus and Reagents
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. A Shimadzu Nexera X2 LC-30AD HPLC system or equivalent is suitable[1].
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium phosphate dibasic (analytical grade)
-
Triethylamine (analytical grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | ACE C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | 2.0 g/L sodium phosphate dibasic solution with 5.0 ml triethylamine, pH adjusted to 7.0 with dilute phosphoric acid[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 45 °C[1] |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 10 µL[1] |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program[1]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 - 15 | 65 → 25 | 35 → 75 |
| 15 - 17 | 25 | 75 |
| 17 - 18 | 25 → 65 | 75 → 35 |
| 18 - 25 | 65 | 35 |
Preparation of Solutions
Mobile Phase A Preparation:
-
Weigh 2.0 g of sodium phosphate dibasic and dissolve it in 1 L of HPLC grade water.
-
Add 5.0 mL of triethylamine to the solution.
-
Adjust the pH of the solution to 7.0 using dilute phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas before use.
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as a 1:1 mixture of 20 mM HCl and methanol[2].
-
Further dilute this solution with methanol to achieve the desired final concentration[2].
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard solution[2].
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.
-
Inject the standard solution multiple times (e.g., five times) to check for system suitability (e.g., retention time, peak area, and tailing factor).
-
Inject the sample solution.
-
Record the chromatograms and process the data.
Visualizations
Caption: Workflow for the preparation of this compound samples for HPLC analysis.
Caption: Schematic of the HPLC system and data acquisition process for the analysis of this compound.
References
Application Notes and Protocols for In Vitro Assessment of 1-(4-Methoxyphenyl)piperazine hydrochloride Activity
Introduction
1-(4-Methoxyphenyl)piperazine (pMeOPP or 4-MeOPP) is a piperazine derivative known for its stimulant and psychoactive effects.[1] It functions primarily by modulating monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[1] As a compound with significant neural activity, its pharmacological profile is of great interest to researchers in neuropharmacology and drug development.[2] This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the binding affinity and functional activity of 1-(4-Methoxyphenyl)piperazine hydrochloride at its primary targets, which are predominantly G protein-coupled receptors (GPCRs).[3][4][5]
The assays described herein are fundamental for determining key pharmacological parameters such as the equilibrium dissociation constant (Kd), inhibitory constant (Ki), and the half-maximal effective or inhibitory concentrations (EC50/IC50). These parameters are crucial for understanding the compound's potency, selectivity, and mechanism of action.
Application Note 1: Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[6] These assays utilize a radiolabeled ligand that is known to bind to the target receptor with high affinity. By measuring the ability of an unlabeled compound, such as 1-(4-Methoxyphenyl)piperazine, to displace the radioligand, its binding affinity (Ki) can be determined.[7]
Data Presentation: Binding Affinity (Ki) of Phenylpiperazines
The following table summarizes representative binding affinities for phenylpiperazine compounds at various monoaminergic receptors. Data for the specific hydrochloride salt may vary, but these values provide a baseline for expected activity.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| Serotonin 5-HT2A | [3H]Ketanserin | Aripiprazole (related structure) | ~1-2 |
| Dopamine D2 | [3H]Spiperone | Haloperidol | ~1 |
| Dopamine D3 | [3H]Spiperone | Haloperidol | ~1 |
| α1-Adrenergic | [3H]Prazosin | Prazosin | ~0.1-1 |
| α2-Adrenergic | [3H]Rauwolscine | Yohimbine | ~1-10 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay to determine the Ki of this compound.
1. Materials and Reagents:
-
Membrane Preparation: Crude membrane preparations from cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human 5-HT2A, D2, or adrenergic receptors).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).[8]
-
Test Compound: this compound, prepared as a stock solution in an appropriate solvent (e.g., DMSO or water) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol for D2 receptors) to saturate all specific binding sites.[9]
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9][10]
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh buffer and store at -80°C.[10] Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: Perform the assay in a 96-well plate. To each well, add in order:
-
Assay Buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).[11]
-
Serial dilutions of this compound (for the competition curve) or buffer (for total binding) or the non-specific control ligand (for non-specific binding).
-
Thawed membrane preparation (e.g., 10-50 µg protein per well).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8][10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Visualization: Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Application Note 2: Functional Assays for Receptor Activity
Functional assays measure the cellular response following compound binding to a receptor, determining whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). GPCRs signal through different pathways, primarily by modulating second messengers like cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i).[12][13]
A. cAMP Accumulation Assay (for Gs- and Gi-Coupled Receptors)
Many serotonin and dopamine receptors are coupled to either Gs (stimulatory) or Gi (inhibitory) G-proteins, which respectively increase or decrease the activity of adenylyl cyclase, the enzyme that produces cAMP.[3][14] A cAMP assay can therefore quantify the functional effect of this compound on these receptors.
Principle:
-
Gs-Coupled Receptors: An agonist will increase intracellular cAMP levels. An antagonist will block the cAMP increase caused by a known agonist.
-
Gi-Coupled Receptors: An agonist will decrease intracellular cAMP levels (often measured as the inhibition of forskolin-stimulated cAMP production). An antagonist will block this decrease.[15]
Experimental Protocol: Homogeneous cAMP Assay (e.g., HTRF or GloSensor)
This protocol outlines a general procedure for a homogeneous (no-wash) cAMP assay.
1. Materials and Reagents:
-
Cell Line: A suitable cell line stably expressing the target Gs- or Gi-coupled receptor (e.g., HEK293 cells).
-
Test Compound: this compound.
-
Reference Agonist/Antagonist: Known compounds for the target receptor.
-
Forskolin (for Gi assays): An adenylyl cyclase activator used to create a stimulated baseline.[14]
-
cAMP Assay Kit: A commercial kit based on principles like HTRF, FRET, BRET, or bioluminescence (e.g., Promega GloSensor™, PerkinElmer AlphaScreen®).[16][17][18]
-
Cell Lysis Buffer (if required by kit): To release intracellular cAMP.[14]
-
Plate Reader: Capable of detecting the specific signal (luminescence, fluorescence, or time-resolved fluorescence).
2. Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate at an optimized density and incubate overnight to form a confluent monolayer.[14]
-
Cell Treatment:
-
Remove the culture medium and replace it with stimulation buffer.
-
Agonist Mode: Add serial dilutions of this compound to the wells.
-
Antagonist Mode (Gs): Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a known agonist.
-
Antagonist Mode (Gi): Pre-incubate cells with the test compound, then add a fixed concentration of a known agonist along with forskolin.
-
-
Incubation: Incubate the plate for the recommended time (e.g., 30 minutes) at 37°C.[14]
-
Cell Lysis and Detection: Follow the specific instructions of the chosen commercial kit. This typically involves adding a lysis buffer followed by detection reagents that generate a light or fluorescence signal inversely or directly proportional to the cAMP concentration.[16][17]
-
Data Acquisition: Read the plate using a compatible microplate reader.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the signal against the log concentration of the test compound.
-
For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
-
Visualizations: cAMP Signaling and Assay Workflow
Caption: Simplified Gs and Gi signaling pathways modulating cAMP levels.
Caption: General experimental workflow for a homogeneous cAMP assay.
B. Calcium Mobilization Assay (for Gq-Coupled Receptors)
Certain serotonin receptors (e.g., 5-HT2A) are coupled to Gq G-proteins. Activation of this pathway leads to the release of calcium from intracellular stores, which can be measured with calcium-sensitive fluorescent dyes.[19][20]
Principle: Activation of a Gq-coupled receptor stimulates Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm.[20] This transient increase in intracellular Ca²⁺ is detected by a fluorescent indicator dye, resulting in an increase in fluorescence intensity.[21]
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol describes a common method using a fluorescent plate reader with integrated liquid handling, such as a FLIPR® or FlexStation®.[19][21]
1. Materials and Reagents:
-
Cell Line: A cell line stably expressing the target Gq-coupled receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A cell-permeable, calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).[13][22]
-
Probenecid (optional): An anion transport inhibitor that can prevent some cell lines (like CHO) from actively exporting the dye.[19]
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Compound Plate: A separate plate containing serial dilutions of this compound at a higher concentration (e.g., 5x) than the final assay concentration.[19]
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with automated compound addition (e.g., FLIPR®).
2. Procedure:
-
Cell Seeding: Seed cells into the black-walled assay plate and incubate overnight to achieve 90-100% confluency.[19]
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium indicator dye (and probenecid, if needed) in an appropriate buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C, followed by incubation at room temperature, protected from light.[19][22]
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters (e.g., excitation/emission wavelengths, kinetic read interval).
-
Initiate the reading. The instrument will first establish a baseline fluorescence for 10-20 seconds.[22]
-
The instrument will then automatically add the test compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence intensity for several minutes to capture the full calcium transient.
-
-
Data Analysis:
-
The primary output is a kinetic curve of fluorescence intensity over time.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the test compound and fit the data to determine EC50 (agonist) or IC50 (antagonist) values.
-
Visualizations: Gq Signaling and Assay Workflow```dot
// Nodes Ligand [label="Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="Gq-Coupled\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP2 [label="PIP2", shape=plaintext]; IP3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ER [label="Endoplasmic\nReticulum (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release ↑", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; Response [label="Cellular Response", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> GPCR; GPCR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PIP2 -> PLC; PLC -> IP3 [label="Produces"]; IP3 -> ER [label="Binds to\nIP3R"]; ER -> Ca_Release; Ca_Release -> Response; }
Caption: Workflow for a fluorescence-based calcium mobilization assay.
References
- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay Protocol [promega.com]
- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying 1-(4-Methoxyphenyl)piperazine Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the effects of 1-(4-Methoxyphenyl)piperazine hydrochloride (M-CPP). This compound is a phenylpiperazine derivative with known activity at serotonin receptors, making it a valuable tool for neuropharmacological research.[1][2][3] The following sections detail the common animal models, experimental protocols, and expected outcomes when studying M-CPP, with a focus on its anxiogenic and neurochemical properties.
Introduction to this compound (M-CPP)
This compound is a research chemical that acts as a non-selective serotonin receptor agonist and has some affinity for the serotonin transporter.[4][5] It is known to induce anxiety-like behaviors in both humans and animals, making it a useful pharmacological tool to model anxiety disorders and to screen potential anxiolytic compounds.[4][6][7] Its primary mechanism of action is believed to be mediated through its interaction with various serotonin receptor subtypes, particularly the 5-HT2C receptor.[8][9][10]
Animal Models for M-CPP Effects
The selection of an appropriate animal model is critical for elucidating the pharmacological profile of M-CPP. The most commonly employed models are behavioral paradigms that assess anxiety, depression, and locomotor activity.
Anxiety Models
M-CPP is widely recognized for its anxiogenic (anxiety-producing) effects.[4][6][7][8] Several behavioral tests are used to quantify these effects in rodents.
-
Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[11][12][13][14] Anxiogenic compounds like M-CPP typically decrease the time spent and the number of entries into the open arms of the maze.[6][7][15]
-
Open Field Test (OFT): This model assesses anxiety-like behavior by measuring the tendency of an animal to remain in the periphery of an open arena versus exploring the center.[7][15] M-CPP has been shown to decrease the time spent in and entries into the center of the open field.[7][15]
-
Hole-Board Test (HBT): This test evaluates anxiety and exploratory behavior by measuring head-dipping into holes in the floor of an apparatus. A decrease in head-dipping behavior is indicative of an anxiogenic effect.[7][15]
-
Social Interaction Test: A decrease in the time spent in social interaction between two rodents is a common indicator of anxiety. M-CPP has been shown to reduce social interaction time in rats.[8]
Depressive-Like Behavior Models
While primarily known for its anxiogenic effects, the serotonergic activity of M-CPP also makes it relevant for studying depressive-like behaviors.
-
Forced Swim Test (FST): This test is a widely used model to screen for antidepressant efficacy.[16][17][18][19][20] The test measures the immobility time of an animal in an inescapable cylinder of water, with increased immobility interpreted as a state of behavioral despair. While not a primary model for M-CPP's effects, it can be used to investigate the interaction of M-CPP with antidepressant drugs.
Drug Discrimination Studies
This paradigm is used to assess the subjective effects of a drug. Animals are trained to recognize the internal state induced by a specific drug and differentiate it from a vehicle injection.[10][21][22] M-CPP can be used as a training drug to investigate the role of specific neurotransmitter systems in its subjective effects.[6][10]
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of M-CPP.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents following M-CPP administration.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).[12][13]
-
Video tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Experimental animals (mice or rats).
Protocol:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.[14]
-
Administer M-CPP or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the elevated plus-maze, facing one of the closed arms.[12]
-
Allow the animal to explore the maze for a 5-minute period.[13]
-
Record the session using a video camera and tracking software.[14]
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.[14]
-
Analyze the recorded data for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Open Field Test (OFT)
Objective: To evaluate locomotor activity and anxiety-like behavior.
Materials:
-
Open field apparatus (a square or circular arena with walls).
-
Video tracking software.
-
M-CPP solution.
-
Vehicle solution.
-
Experimental animals.
Protocol:
-
Habituate the animals to the testing room.
-
Administer M-CPP or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a specified period (e.g., 10-30 minutes).
-
Record the session with a video tracking system.
-
Clean the apparatus between animals.
-
Analyze the data for:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Forced Swim Test (FST)
Objective: To assess depressive-like behavior.
Materials:
-
Cylindrical container filled with water (23-25°C).[20]
-
Video camera.
-
M-CPP solution.
-
Vehicle solution.
-
Experimental animals.
Protocol:
-
Fill a transparent cylindrical container with water to a depth where the animal cannot touch the bottom with its hind paws or tail.[18][20]
-
Administer M-CPP or vehicle at a specified time before the test.
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes.[17][19] The behavior is often scored during the last 4 minutes of the test.[17]
-
Record the session for later analysis.
-
Measure the duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water.[17]
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
Data Presentation
Quantitative data from studies investigating the effects of M-CPP should be summarized in clear and concise tables.
Table 1: Effects of M-CPP on Anxiety-Like Behavior in the Elevated Plus-Maze
| Dose of M-CPP (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 35.2 ± 4.1 | 40.5 ± 3.8 | 25.1 ± 2.3 |
| 0.5 | 22.1 ± 3.5 | 28.3 ± 4.2 | 23.9 ± 2.1 |
| 1.0 | 15.8 ± 2.9 | 19.7 ± 3.1 | 24.5 ± 2.6 |
| 2.0 | 10.3 ± 2.1 | 12.5 ± 2.5 | 22.8 ± 1.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Effects of M-CPP on Locomotor Activity and Anxiety in the Open Field Test
| Dose of M-CPP (mg/kg) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | 45.3 ± 5.2 | 30.1 ± 3.7 | 50.2 ± 4.8 |
| 0.5 | 30.7 ± 4.1 | 21.5 ± 2.9 | 48.9 ± 5.1 |
| 1.0 | 21.2 ± 3.3 | 15.8 ± 2.2 | 47.3 ± 4.5 |
| 2.0 | 14.9 ± 2.8 | 10.4 ± 1.9 | 45.1 ± 4.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and for illustrative purposes.
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Simplified signaling pathway of M-CPP's anxiogenic effects.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Caption: Logical relationship between M-CPP and behavioral outcomes.
References
- 1. 1-(4-Methoxyphenyl)piperazine (hydrochloride) | Pig Health [pighealth.com]
- 2. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 8. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic-like effects of mCPP microinfusions into the amygdala (but not dorsal or ventral hippocampus) in mice exposed to elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. scirp.org [scirp.org]
- 16. Forced Swim Test Protocol [protocols.io]
- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacologic evaluation of the discriminative stimulus of metachlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Note: Neuroreceptor Binding Assay Protocol for 1-(4-Methoxyphenyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine (pMeOPP), a substituted piperazine derivative, is known for its psychoactive properties and potential interaction with various neuroreceptors. Understanding the binding affinity of this compound to different receptor subtypes is crucial for elucidating its pharmacological mechanism of action and for the development of novel therapeutics targeting the central nervous system. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity (Ki) of 1-(4-Methoxyphenyl)piperazine hydrochloride for key neuroreceptors, with a focus on serotonin and dopamine receptor subtypes.
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[1] By utilizing a radiolabeled ligand that specifically binds to the receptor of interest, the affinity of a competing unlabeled ligand, such as this compound, can be determined by measuring its ability to displace the radioligand. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki), a measure of the ligand's binding affinity.
Data Presentation
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| Serotonin Receptors | |||
| 5-HT1A | [3H]8-OH-DPAT | 1-(2-Methoxyphenyl)piperazine derivative | 1.2 |
| 5-HT2A | [3H]Ketanserin | 1-cinnamyl-4-(2-methoxyphenyl)piperazine | Low to Moderate Affinity |
| Dopamine Receptors | |||
| D2 | [3H]Spiperone | 1-cinnamyl-4-(2-methoxyphenyl)piperazine | High Affinity |
| Adrenergic Receptors | |||
| α1 | [3H]Prazosin | 1-cinnamyl-4-(2-methoxyphenyl)piperazine | Variable Affinity |
Note: The Ki values for 1-cinnamyl-4-(2-methoxyphenyl)piperazine are presented to indicate the potential for high affinity at the D2 receptor and variable affinity at the α1 receptor for arylpiperazine compounds.[2] The high affinity of a 1-(2-Methoxyphenyl)piperazine derivative for the 5-HT1A receptor suggests a similar potential for the 4-methoxy isomer.[3]
Experimental Protocols
This section details the methodologies for performing a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT1A and D2 receptors.
I. Membrane Preparation
Crude membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A or D2) or from tissue known to be rich in these receptors are required.
Materials:
-
Cells or tissue expressing the target receptor
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold Wash Buffer and centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
II. Competitive Radioligand Binding Assay
This protocol describes a competitive binding experiment to determine the IC50 and subsequently the Ki of this compound.
A. 5-HT1A Receptor Binding Assay
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist)
-
Non-specific Binding Determinate: 10 µM Serotonin (5-HT)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
B. D2 Receptor Binding Assay
-
Radioligand: [3H]Spiperone (a D2 antagonist)
-
Non-specific Binding Determinate: 10 µM Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[1]
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate for a final volume of 250 µL per well:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
The concentration of the radioligand should be close to its dissociation constant (Kd) for the receptor to ensure optimal binding conditions.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[1]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filters and place them into scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive neuroreceptor binding assay.
Signaling Pathway Interaction
Caption: Competitive binding at a neuroreceptor signaling pathway.
References
- 1. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP-HCl), a member of the piperazine class of compounds, is recognized for its psychoactive properties, which are primarily attributed to its interaction with serotonergic and dopaminergic systems. As a substituted piperazine derivative, it shares structural similarities with other behaviorally active compounds, suggesting its potential utility in neuroscience research, particularly in the study of anxiety, depression, and stimulant-like behaviors. These application notes provide a comprehensive overview of the methodologies for investigating the behavioral effects of this compound in rodent models.
Mechanism of Action
-
Serotonin (5-HT) System: Phenylpiperazines often exhibit affinity for various serotonin receptors, with a notable interaction at 5-HT1A and 5-HT7 receptors. For instance, the related compound 1-[2-(4-Methoxyphenyl)phenyl]piperazine is a potent 5-HT7 receptor antagonist with a low affinity for the 5-HT1A receptor.[1] Other (2-methoxyphenyl)piperazine derivatives have shown high affinity for 5-HT1A receptors. These interactions are crucial in modulating mood and anxiety.
-
Dopamine (DA) System: Many piperazine derivatives also affect the dopamine system, either by inhibiting the dopamine transporter (DAT) or by acting on dopamine receptors (e.g., D2). This interaction is often associated with the stimulant and rewarding effects of these compounds.
-
Monoamine Reuptake Inhibition: Some piperazines can inhibit the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing their synaptic concentrations and influencing downstream signaling.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in behavioral assays, the following tables provide data from studies on closely related piperazine derivatives to offer a comparative reference for experimental design.
Table 1: Anxiolytic-like Effects of Phenylpiperazine Derivatives in the Elevated Plus Maze (EPM)
| Compound | Species | Dose | Route of Administration | Key Findings |
| LQFM005 | Mouse | 24 µmol/kg | Oral | Increased time spent in open arms |
| 6g (a 5-HT3 antagonist) | Mouse | 2 mg/kg | Intraperitoneal | Increased percentage of open arm entries and time spent in open arms |
| m-CPP | Mouse | 1, 2, 4 mg/kg | Intraperitoneal | Anxiogenic-like effect: decreased time in open arms |
Table 2: Antidepressant-like Effects of Phenylpiperazine Derivatives in the Forced Swim Test (FST)
| Compound | Species | Dose | Route of Administration | Key Findings |
| LQFM005 | Mouse | 24 µmol/kg | Oral | Decreased immobility time |
| HBK-15 | Mouse | 1.25, 2.5, 5 mg/kg | Intraperitoneal | Significantly reduced immobility time |
| 4a (a 5-HT3 antagonist) | Mouse | 1-4 mg/kg | Intraperitoneal | Produced antidepressant-like effects |
Table 3: Locomotor Activity Effects of Piperazine and Related Compounds
| Compound | Species | Dose | Route of Administration | Key Findings |
| m-CPP | Mouse | 0.3-10 mg/kg | Not Specified | Dose-related decrease in locomotor activity |
| HBK-15 | Mouse | 1.25-10 mg/kg | Intraperitoneal | No significant effect on locomotor activity |
| Synthetic Cathinones | Mouse | Various | Intraperitoneal | Generally produce dose-dependent increases in locomotor activity |
Experimental Protocols
The following are detailed protocols for common behavioral assays that can be adapted for the study of this compound. Dosages should be determined based on pilot studies, starting with ranges inferred from related compounds (e.g., 1-10 mg/kg).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video tracking system and software.
-
This compound.
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Animal subjects (mice or rats).
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and testing should be consistent (e.g., 30 minutes).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Total distance traveled can be used as a measure of general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Forced Swim Test (FST) for Antidepressant-Like Activity
This test is based on the principle of behavioral despair. Antidepressant compounds typically reduce the duration of immobility.
Materials:
-
Cylindrical water tank (e.g., 25 cm diameter, 50 cm height).
-
Water at a controlled temperature (23-25°C).
-
Video camera for recording.
-
This compound.
-
Vehicle.
-
Animal subjects (mice or rats).
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer the compound or vehicle at a set time before the test (e.g., 30, 60, and 180 minutes prior to testing to establish a time-course).
-
Test Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm for mice).
-
Gently place the animal into the water.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry cage.
Locomotor Activity Test
This test measures the stimulant or sedative effects of a compound by quantifying the animal's movement in a novel environment.
Materials:
-
Open field arena equipped with infrared beams or a video tracking system.
-
This compound.
-
Vehicle.
-
Animal subjects (mice or rats).
Protocol:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the compound or vehicle.
-
Test Procedure:
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled, horizontal activity, and vertical activity (rearing).
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
-
Cleaning: Clean the arena thoroughly between each trial.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of 1-(4-Methoxyphenyl)piperazine.
Caption: General experimental workflow for behavioral studies.
Caption: Logical relationship between drug action and behavioral outcomes.
References
Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine hydrochloride in Serotonin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride, also known as p-methoxyphenylpiperazine (pMeOPP), is a phenylpiperazine derivative that has been investigated for its interaction with serotonergic systems. Phenylpiperazines are a class of compounds known to interact with serotonin (5-HT) and other monoamine receptors and transporters, making them valuable tools in neuroscience research and drug discovery for psychiatric and neurological disorders. This document provides an overview of the potential applications of this compound in serotonin receptor research and detailed protocols for its characterization.
While specific binding affinity and functional potency data for this compound at various serotonin receptor subtypes are not extensively available in publicly accessible literature, it is generally characterized as a non-selective serotonin receptor agonist and a monoamine reuptake inhibitor. This profile suggests its utility in studies aiming to understand the broad effects of serotonergic system modulation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, a detailed table of binding affinities and functional potencies cannot be provided at this time. It is recommended that researchers perform the experiments outlined in the protocols below to determine these values for their specific research context.
Table 1: Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| 5-HT₁ₐ | Data not available | Data not available | Data not available |
| 5-HT₂ₐ | Data not available | Data not available | Data not available |
| 5-HT₂C | Data not available | Data not available | Data not available |
| 5-HT₇ | Data not available | Data not available | Data not available |
| Other 5-HT Subtypes | Data not available | Data not available | Data not available |
Table 2: Functional Activity of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | % Efficacy/Inhibition |
| 5-HT₁ₐ (Gᵢ-coupled) | cAMP Inhibition | Data not available | Data not available | Data not available |
| 5-HT₂ₐ (Gᵩ-coupled) | Calcium Mobilization | Data not available | Data not available | Data not available |
| 5-HT₇ (Gₛ-coupled) | cAMP Stimulation | Data not available | Data not available | Data not available |
| Other 5-HT Subtypes | Data not available | Data not available | Data not available | Data not available |
Table 3: Monoamine Transporter Affinity of this compound
| Transporter | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| SERT | Data not available | Data not available | Data not available |
| DAT | Data not available | Data not available | Data not available |
| NET | Data not available | Data not available | Data not available |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the major serotonin receptor subtypes that this compound is expected to modulate.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the binding and functional activity of this compound at various serotonin receptors.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for a specific serotonin receptor subtype.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).
-
This compound: Test compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the receptor (e.g., 10 µM serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₔ value.
-
Prepare the non-specific binding control at a saturating concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes to the wells.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes to the wells.
-
Competitive Binding: Add the desired concentration of this compound, radioligand, and cell membranes to the wells.
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gₛ- and Gᵢ-Coupled Serotonin Receptors
This protocol is used to determine the functional activity of this compound at Gₛ-coupled (e.g., 5-HT₄, 5-HT₆, 5-HT₇) or Gᵢ-coupled (e.g., 5-HT₁ₐ, 5-HT₅) serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A suitable cell line (e.g., HEK293, CHO) expressing the Gₛ- or Gᵢ-coupled serotonin receptor of interest.
-
This compound: Test compound.
-
Agonist/Antagonist Controls: Known full agonist and antagonist for the receptor.
-
Forskolin: To stimulate adenylyl cyclase in Gᵢ-coupled receptor assays.
-
Cell Culture Medium and Supplements.
-
Assay Buffer.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
96- or 384-well plates.
-
Plate reader compatible with the detection kit.
Procedure for Gₛ-Coupled Receptors (e.g., 5-HT₇):
-
Cell Seeding: Seed the cells into appropriate microplates and allow them to attach and grow overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or signal) against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression.
-
Calculate the % efficacy relative to a known full agonist.
-
Procedure for Gᵢ-Coupled Receptors (e.g., 5-HT₁ₐ):
-
Cell Seeding: As for Gₛ-coupled receptors.
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer containing a fixed concentration of forskolin (to pre-stimulate cAMP production).
-
Remove the culture medium and add the compound/forskolin solutions.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: As for Gₛ-coupled receptors.
-
Data Analysis:
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated response) using non-linear regression.
-
Conclusion
This compound is a compound of interest for researchers investigating the serotonin system. While detailed pharmacological data is not widely published, its classification as a non-selective serotonin receptor agonist and monoamine reuptake inhibitor provides a basis for its use in exploratory studies. The provided protocols offer robust methods for researchers to independently determine its binding affinity and functional activity at various serotonin receptor subtypes, thereby contributing valuable data to the field and enabling a more precise understanding of its pharmacological profile.
Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine Hydrochloride in Dopamine Neurotransmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpiperazine derivatives are a cornerstone in modern neuropharmacology, forming the structural basis for numerous therapeutic agents targeting central nervous system (CNS) disorders. Within this class, methoxyphenylpiperazines are of particular interest due to their high affinity for a range of monoaminergic receptors, most notably dopamine and serotonin receptors. These compounds serve as invaluable research tools for dissecting the complex signaling pathways that govern mood, cognition, and motor control. Their ability to modulate dopaminergic and serotonergic systems makes them relevant for studying pathologies such as schizophrenia, depression, and Parkinson's disease.
This document provides detailed application notes and experimental protocols for the study of 1-(4-Methoxyphenyl)piperazine hydrochloride and its analogs in the context of dopamine neurotransmission. While specific binding and in vivo data for the 4-methoxy isomer are not extensively reported in the literature, the protocols and data for closely related and well-characterized analogs, such as 1-(2-methoxyphenyl)piperazine derivatives, are presented to provide a robust framework for research in this area.
The primary targets discussed are the dopamine D2 receptor and the serotonin 5-HT1A receptor, as the interplay between these two systems is critical for the therapeutic action and side-effect profile of many antipsychotic and anxiolytic drugs.
Data Presentation: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki) of various arylpiperazine compounds for human dopamine and serotonin receptors. The Ki value is the equilibrium dissociation constant for the inhibitor, and a lower Ki value indicates a higher binding affinity. This data is essential for interpreting experimental results and for selecting appropriate compound concentrations.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine D2 and D3 Receptors.
| Compound/Analog | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Reference Compound(s) |
| 1-(2-Methoxyphenyl)piperazine derivative (ST 280) | 76.4 | 0.5 | Aripiprazole, Buspirone |
| Aripiprazole | High Affinity (sub-nanomolar) | High Affinity (sub-nanomolar) | N/A |
| Buspirone | 484 | 98 | N/A |
| WAY-100635 (contains 2-methoxyphenylpiperazine moiety) | 420 - 940 | 370 | N/A |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine | High Affinity | Not Reported | N/A |
Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin 5-HT1A Receptors.
| Compound/Analog | Serotonin 5-HT1A Receptor (Ki, nM) | Reference Compound(s) |
| 1-(2-Methoxyphenyl)piperazine derivative (WAY-100635) | High Affinity (sub-nanomolar to low nanomolar) | Buspirone |
| Buspirone | 4 - 78 | N/A |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine | Low to Moderate Affinity | N/A |
Key Signaling Pathways
Understanding the downstream consequences of receptor binding is crucial. 1-(4-Methoxyphenyl)piperazine and its analogs primarily interact with G protein-coupled receptors (GPCRs). The diagrams below illustrate the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT1A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells) or from rat striatal tissue.
-
Radioligand: A D2-selective radioligand, such as [³H]Spiperone or [³H]Raclopride.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist, such as 10 µM (+)-Butaclamol or unlabeled Spiperone.
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Filtration Apparatus: 96-well cell harvester.
-
Filters: Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.
-
Reagent Addition:
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
NSB Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM (+)-Butaclamol).
-
Test Compound Wells: Add 50 µL of the corresponding serial dilution of this compound.
-
-
Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]Spiperone at a final concentration close to its Kd, typically 0.2-0.5 nM) to all wells.
-
Membrane Addition: Add 150 µL of the D2 receptor membrane preparation (typically 50-100 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vivo Microdialysis for Measuring Striatal Dopamine Release
This protocol details the procedure for measuring extracellular dopamine and its metabolites in the striatum of freely moving rats following systemic administration of this compound.
Objective: To quantify changes in extracellular dopamine, DOPAC, and HVA levels in the rat striatum in response to the test compound.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, dental cement.
-
Microdialysis Equipment: Guide cannula, microdialysis probe (2-4 mm membrane), microinfusion pump, fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), pH 7.4.
-
Test Compound: this compound, dissolved in saline or vehicle.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a small hole in the skull above the target region (striatum). Typical coordinates from bregma: AP +1.0 mm, ML ±2.8 mm, DV -3.5 mm.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency. Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving microdialysis setup.
-
Gently remove the dummy cannula and insert the microdialysis probe.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1.0-2.0 µL/min).
-
Allow a 90-120 minute stabilization period.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour (3-4 samples) into vials containing a small amount of antioxidant (e.g., perchloric acid) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose(s).
-
Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours.
-
-
Sample Analysis (HPLC-ED):
-
Inject a fixed volume of each dialysate sample into the HPLC-ED system.
-
Separate dopamine and its metabolites (DOPAC, HVA) using a reverse-phase C18 column.
-
Quantify the concentration of each analyte by comparing the peak area/height to a standard curve generated from known concentrations.
-
-
Data Analysis:
-
Calculate the average baseline concentration for dopamine, DOPAC, and HVA from the pre-injection samples.
-
Express the post-injection data as a percentage change from the average baseline.
-
Plot the mean percentage change over time for each treatment group. Statistical analysis (e.g., ANOVA with post-hoc tests) can be used to determine significant differences between treatment and vehicle groups.
-
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: In Vitro Radioligand Binding Assay Workflow.
Application Notes and Protocols for the Quantification of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride, a compound of interest in various fields of drug research and development. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established analytical practices for piperazine derivatives.
Overview of Analytical Techniques
The quantification of this compound can be reliably achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is a widely used method due to its robustness and accessibility.[1][2][3] For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for the analysis of piperazine derivatives.[7][8]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate dibasic
-
Triethylamine
-
Phosphoric acid
-
Deionized water
2. Chromatographic Conditions
-
Column: ACE C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase A: 2.0 g/L sodium phosphate dibasic solution with 5.0 mL triethylamine, adjusted to pH 7.0 with dilute phosphoric acid.[1]
-
Mobile Phase B: Methanol[1]
-
Gradient Program:
-
0-15 min: 35% to 75% B
-
15-17 min: 75% B
-
17-18 min: 75% to 35% B
-
18-25 min: 35% B[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 45 °C[1]
-
Detection Wavelength: 240 nm[1]
-
Injection Volume: 10 µL[1]
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[7]
4. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace analysis and analysis in complex matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., mCPP-D8 or other stable isotope-labeled analogue)[4]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
2. Chromatographic and Mass Spectrometric Conditions
-
Column: A suitable C18 column (e.g., Nova-Pak C-18, 150 x 3.9 mm, 5 µm)[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: Optimized for separation from matrix components (a typical starting point is 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[4]
-
Mass Spectrometer: Triple Quadrupole
-
MRM Transitions:
-
1-(4-Methoxyphenyl)piperazine: Precursor ion [M+H]⁺ → Product ion (To be determined by direct infusion of the reference standard)
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations within the linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Add the internal standard to each working standard to a final concentration of 100 ng/mL.
-
Sample Preparation:
-
For simple matrices, dilute the sample in 50:50 acetonitrile:water to a theoretical concentration within the calibration range.
-
For complex matrices (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample. Vortex, centrifuge, and inject the supernatant.
-
4. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Inject the prepared sample solutions and determine the concentration of this compound from the calibration curve.
Caption: LC-MS/MS Experimental Workflow.
Method Validation Logical Flow
To ensure the reliability of the quantitative data, the analytical methods must be validated. The following diagram illustrates the logical flow of the method validation process according to ICH guidelines.
Caption: Analytical Method Validation Flowchart.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
Application Note: GC-MS Method for the Detection of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Abstract
This application note details a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP-HCl). The protocol is intended for researchers, scientists, and professionals in drug development and forensic analysis. The described method involves sample preparation using solid-phase extraction (SPE) followed by derivatization and analysis by GC-MS. This procedure provides a robust and reliable framework for the detection and quantification of 1-(4-Methoxyphenyl)piperazine in various matrices.
Introduction
1-(4-Methoxyphenyl)piperazine (MeOPP) is a chemical compound of the piperazine class that has been identified as a designer drug.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in seized materials, biological samples, and for quality control in pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of piperazine derivatives due to its high sensitivity and specificity.[2][3] This application note provides a detailed protocol for the analysis of 1-(4-Methoxyphenyl)piperazine using GC-MS, including sample preparation, instrument parameters, and expected performance characteristics.
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Ammonium hydroxide solution (5% in Methanol)
-
Trifluoroacetic anhydride (TFAA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
-
GC-MS vials and caps
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Dissolve the sample containing this compound in a suitable solvent and adjust the pH to approximately 6.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 20:80 v/v).
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dry residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[4][5]
-
After cooling to room temperature, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.[4][5]
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[4][6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[4] |
| Inlet Temperature | 260°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 20:1)[7] |
| Oven Program | Initial temperature 120°C, hold for 1 min, ramp at 10°C/min to 150°C, hold for 5 min, then ramp at 7.5°C/min to 300°C, hold for 2 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Transfer Line Temp. | 280°C[4] |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Characteristic Ions for 1-(4-Methoxyphenyl)piperazine | m/z 192 (Molecular Ion), 150, 135, 120[3] |
Data Presentation
Quantitative data for a validated GC-MS method for piperazine derivatives are summarized in the table below. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL[4][5] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of the GC-MS analysis.
Caption: Workflow for the GC-MS analysis of 1-(4-Methoxyphenyl)piperazine.
Caption: Logical workflow for data analysis in GC-MS.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. The combination of solid-phase extraction for sample clean-up and derivatization to enhance volatility and chromatographic performance ensures robust results. This method is suitable for various applications, including forensic investigations, clinical toxicology, and quality control in pharmaceutical manufacturing. The provided parameters and expected performance characteristics serve as a valuable guide for method implementation and validation in analytical laboratories.
References
Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine hydrochloride in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP-HCl) is a versatile tool compound in neuropharmacology, primarily utilized for its interaction with serotonergic and dopaminergic systems. As a derivative of phenylpiperazine, it serves as a valuable molecular scaffold for the development of novel central nervous system (CNS) agents. These application notes provide an overview of its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo neuropharmacological research.
Introduction and Physicochemical Properties
1-(4-Methoxyphenyl)piperazine, also known as pMeOPP or 4-MeOPP, is a chemical compound that has been investigated for its psychoactive and neuropharmacological properties. The hydrochloride salt is commonly used in research due to its increased solubility in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇ClN₂O | [1] |
| Molecular Weight | 228.72 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 42-47 °C (for free base) | [1][3] |
| Solubility | Soluble in water | [4] |
| CAS Number | 70849-64-8 (for hydrochloride) | |
| Synonyms | pMeOPP, 4-MeOPP, 1-(p-Methoxyphenyl)piperazine | [4] |
Mechanism of Action and Pharmacological Profile
This compound primarily acts as a non-selective agonist at serotonin receptors and as an inhibitor of monoamine reuptake, with a more pronounced effect on the serotonin transporter (SERT) compared to dopamine (DAT) and norepinephrine (NET) transporters. Its pharmacological profile suggests potential applications in studying mood, anxiety, and other CNS disorders.
Signaling Pathways
The primary mechanism of action of pMeOPP involves the modulation of serotonergic and dopaminergic neurotransmission. As a serotonin receptor agonist, it can directly stimulate postsynaptic receptors, mimicking the effect of endogenous serotonin. As a reuptake inhibitor, it increases the synaptic concentration of monoamines by blocking their reabsorption into the presynaptic neuron.
Quantitative Pharmacological Data
Quantitative data on the binding affinities (Ki) and functional potencies (IC50/EC50) of 1-(4-methoxyphenyl)piperazine at various neurochemical targets are not extensively available in the public domain. The available literature often focuses on related phenylpiperazine derivatives. Researchers should perform their own in vitro characterization to determine the precise pharmacological profile for their specific experimental conditions. The tables below are provided as a template for organizing such data.
Table 1: Receptor Binding Affinities (Ki, nM) of 1-(4-Methoxyphenyl)piperazine
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| 5-HT₁ₐ | Data not available | |||
| 5-HT₂ₐ | Data not available | |||
| 5-HT₂𝒸 | Data not available | |||
| D₁ | Data not available | |||
| D₂ | Data not available | |||
| α₁-adrenergic | Data not available | |||
| α₂-adrenergic | Data not available |
Table 2: Monoamine Transporter Inhibition Potencies (IC₅₀, nM) of 1-(4-Methoxyphenyl)piperazine
| Transporter | IC₅₀ (nM) | Substrate | Cell Line | Reference |
| SERT | Data not available | |||
| DAT | Data not available | |||
| NET | Data not available |
Experimental Protocols
The following protocols are generalized methods that can be adapted for the characterization of this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific receptor.
Materials:
-
Receptor-expressing cell membranes or brain tissue homogenates.
-
Radioligand specific for the target receptor (e.g., [³H]WAY-100635 for 5-HT₁ₐ receptors).
-
This compound (test compound).
-
Non-labeled competing ligand for determination of non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound (this compound) or vehicle.
-
For non-specific binding wells, add a high concentration of a known competing ligand.
-
Radioligand at a concentration near its Kd.
-
Receptor membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Transporter Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
This compound.
-
Known transporter inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT, fluoxetine for SERT).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled monoamine to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation time (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
In Vivo Behavioral Assessment: Locomotor Activity
This protocol describes the use of an open-field test to assess the effect of this compound on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.
Materials:
-
Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
This compound dissolved in a suitable vehicle (e.g., sterile saline).
-
Open-field arena equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: After a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound to the vehicle control.
Metabolism
The primary metabolic pathway for 1-(4-methoxyphenyl)piperazine is O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP). This conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. The formation of this active metabolite should be considered when interpreting in vivo data.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[2][4][5] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable research tool for investigating the roles of serotonergic and dopaminergic systems in the CNS. The provided protocols offer a framework for its in vitro and in vivo characterization. Due to the limited availability of specific quantitative data for this compound, researchers are strongly encouraged to perform their own detailed pharmacological profiling to ensure accurate interpretation of their experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(4-Methoxyphenyl)piperazine Hydrochloride Solubility for Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 1-(4-Methoxyphenyl)piperazine hydrochloride in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture applications?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for in vitro studies. It has a reported solubility of up to 25 mg/mL in DMSO, though this may require sonication to fully dissolve.[1] For cell culture applications, it is crucial to use a high-purity, anhydrous grade of DMSO.
Q2: My this compound precipitates when I add it to my cell culture medium. What can I do?
A2: Precipitation upon addition to aqueous-based cell culture media is a common issue with compounds dissolved in DMSO. Here are several steps you can take to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.[2]
-
Intermediate Dilution: Instead of adding the highly concentrated DMSO stock solution directly to your cells, prepare an intermediate dilution of the compound in pre-warmed cell culture medium. This gradual change in solvent polarity can help maintain solubility.
-
pH Adjustment: The hydrochloride salt form of 1-(4-Methoxyphenyl)piperazine is more soluble in acidic conditions. If your experimental design allows, a slight acidification of the cell culture medium may improve solubility. However, be mindful of the potential effects of pH changes on your cells.
-
Vortexing/Mixing: When adding the compound to the medium, ensure rapid and thorough mixing by gently vortexing or pipetting up and down.
Q3: What is the recommended storage condition for this compound solutions?
A3: Once dissolved in a solvent like DMSO, stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO, and use sonication or gentle warming (e.g., 37°C) to aid dissolution.[1] |
| Precipitate forms in the stock solution during storage. | The solution may be supersaturated, or the storage temperature is too high. | Try gently warming and vortexing the solution. If the precipitate persists, you may need to prepare a fresh, less concentrated stock solution. Ensure storage at or below -20°C. |
| Inconsistent or unexpected results in cell-based assays. | Compound precipitation in the culture medium, leading to inaccurate dosing. | Follow the recommendations in FAQ Q2 to prevent precipitation. Visually inspect your culture wells for any signs of precipitation after adding the compound. |
| High levels of cell death in the vehicle control group. | The final concentration of DMSO is too high for your specific cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells (typically ≤0.5%).[2][3] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (94.28 mM) | May require sonication.[1] |
| Water | Soluble | As a hydrochloride salt, it is generally soluble in polar solvents.[4] |
| Ethanol | Soluble | As a hydrochloride salt, it is generally soluble in polar solvents.[4] |
| Methanol | Soluble | The free base form is reported to be soluble in methanol.[5] |
| Toluene | Soluble | The free base form is reported to be soluble in toluene.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out 2.65 mg of this compound (Molecular Weight: 265.18 g/mol for the dihydrochloride form) and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or warm gently to 37°C. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, sterile tubes for single use. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculate Dilutions: Determine the final concentrations of the compound you wish to test.
-
Prepare Working Solutions:
-
For each final concentration, prepare a working solution by diluting the 10 mM stock solution in pre-warmed cell culture medium.
-
Example for a final concentration of 10 µM in a well with 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of medium in a sterile tube. This creates a 10 µM working solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of the compound to the same volume of cell culture medium. For example, if you add 2 µL of the stock solution to your highest concentration well, add 2 µL of pure DMSO to your vehicle control well.
-
-
Dosing Cells: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Signaling Pathways and Experimental Workflows
Monoamine Reuptake Inhibition Pathway
1-(4-Methoxyphenyl)piperazine is known to act as a monoamine reuptake inhibitor, which can increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the synaptic cleft. This mechanism is often associated with antidepressant and stimulant effects.
Caption: Monoamine reuptake inhibition by this compound.
Potential Involvement in Nrf2/HO-1 Antioxidant Pathway
While not directly demonstrated for this specific compound, derivatives of 1-(4-Methoxyphenyl)piperazine have been shown to modulate the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.
Caption: Potential modulation of the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow for Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for a typical cell viability MTT assay.
References
1-(4-Methoxyphenyl)piperazine hydrochloride stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 1-(4-Methoxyphenyl)piperazine hydrochloride stock solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its DMSO stock solution?
For the solid form of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2][3] The compound is also noted to be air-sensitive, so keeping the container tightly closed is crucial.[3][4][5]
For DMSO stock solutions, the following storage conditions are suggested:
Q2: How should I prepare a stock solution of this compound in DMSO?
It is soluble in DMSO.[6] To aid dissolution, especially if precipitation or phase separation occurs, you can use heat and/or sonication.[6] It is also recommended to use newly opened DMSO, as it is hygroscopic and absorbed water can impact solubility.[6]
Q3: Is this compound stable in DMSO?
Q4: What are the physical and chemical properties of this compound?
-
Appearance: Solid, light yellow to amber crystalline low melting solid.[4][5][9]
-
Solubility: Soluble in water, methanol, and toluene. Slightly soluble in DMSO and methanol.[5][9]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound DMSO stock solutions.
Issue 1: Precipitate observed in the DMSO stock solution.
-
Possible Cause 1: Low Temperature. The compound may have come out of solution upon freezing.
-
Solution: Gently warm the solution and use sonication to redissolve the precipitate completely before use.[6]
-
-
Possible Cause 2: Solvent Evaporation. Over time, especially with repeated freeze-thaw cycles, the solvent may evaporate, increasing the compound's concentration beyond its solubility limit.
-
Solution: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and solvent evaporation.
-
-
Possible Cause 3: Water Absorption by DMSO. DMSO is hygroscopic, and water absorption can decrease the solubility of the compound.[6]
-
Solution: Use anhydrous, newly opened DMSO for preparing stock solutions.[6] Store stock solutions with proper sealing to prevent moisture absorption.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation. As with many compounds stored in DMSO, this compound may degrade over time, even under recommended storage conditions.[7]
-
Solution:
-
Prepare fresh stock solutions regularly.
-
For critical experiments, use a freshly prepared stock solution or one that has been stored correctly for a limited time.
-
If degradation is suspected, consider analytical validation of the stock solution's concentration and purity (e.g., via HPLC).
-
-
-
Possible Cause 2: Pipetting Errors due to DMSO's Viscosity. The high viscosity of DMSO can lead to inaccuracies when pipetting small volumes.
-
Solution: Use positive displacement pipettes or ensure proper pipetting technique for viscous liquids.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of the solid compound in a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[6]
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Visual Aids
References
- 1. fishersci.com [fishersci.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 5. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
preventing degradation of 1-(4-Methoxyphenyl)piperazine hydrochloride in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 1-(4-Methoxyphenyl)piperazine hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) offer actionable advice and detailed experimental protocols to address common stability challenges.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and solutions.
Issue 1: Loss of Potency or Inconsistent Results in Aqueous Formulations
-
Question: I'm observing a decrease in the expected activity of my this compound solution over a short period. Could this be due to degradation?
-
Answer: Yes, a loss of potency is a strong indicator of chemical degradation. 1-(4-Methoxyphenyl)piperazine, like other N-arylpiperazines, can be susceptible to degradation in aqueous environments, primarily through hydrolysis and oxidation. The methoxy group on the phenyl ring and the piperazine nitrogen atoms are potential sites for chemical reactions.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Question: My HPLC chromatogram shows new, unidentified peaks after storing an aqueous solution of this compound. What are these, and how can I prevent them?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. The primary degradation pathways to consider are oxidation and hydrolysis. The piperazine ring is susceptible to oxidation, which can lead to N-oxides or ring-opened products. Hydrolysis, particularly under acidic or basic conditions, can also occur, though it is generally less common for the core piperazine structure itself without other labile functional groups. To identify these products, LC-MS/MS analysis is recommended.[1]
Mitigation Strategies:
-
pH Control: Maintain the pH of your solution within a stable range, which needs to be determined experimentally. A pH-rate profile study is advisable. Generally, a slightly acidic pH may be optimal for piperazine salts.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For stock solutions and long-term storage, purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Low Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down the rate of degradation.
-
Issue 3: Color Change in the Aqueous Solution
-
Question: My initially colorless solution of this compound has developed a yellow or brownish tint upon storage. What causes this?
-
Answer: A color change is often a visual indicator of oxidative degradation. The formation of oxidized species or polymeric degradation products can lead to discoloration. The methoxyphenyl group can be particularly susceptible to oxidation, potentially forming quinone-like structures. This is consistent with observations that the compound is "air sensitive".
Mitigation Strategies:
-
Use of Antioxidants: The addition of antioxidants can be effective. Common choices for aqueous pharmaceutical formulations include sodium metabisulfite or ascorbic acid. The optimal concentration would need to be determined, but starting points are typically in the range of 0.01% to 0.1% (w/v).
-
Chelating Agents: Trace metal ions in your water or reagents can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester these ions and improve stability.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main factors influencing the stability of this compound in an aqueous solution?
-
A1: The primary factors are pH, exposure to oxygen, light, and temperature. The chemical structure is susceptible to oxidative degradation, and the stability can be pH-dependent.
-
-
Q2: What is the likely degradation pathway for this compound?
-
A2: While specific literature on this exact molecule is limited, based on the chemistry of N-arylpiperazines, the most probable degradation pathways are oxidation of the piperazine nitrogen to form an N-oxide, and potential O-demethylation of the methoxy group, which could be followed by further oxidation. Ring opening of the piperazine moiety is also a possibility under harsh oxidative conditions.
-
-
Q3: How can I establish a stable pH for my aqueous formulation?
-
A3: A pH-rate profile study is the recommended approach. This involves preparing the solution in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring the degradation over time at a set temperature. The pH at which the degradation rate is lowest is the optimal pH for stability.
-
-
Q4: Are there any recommended storage conditions for aqueous solutions of this compound?
-
A4: For short-term use, store solutions at 2-8 °C, protected from light. For long-term storage, it is advisable to store aliquots at -20 °C or below in tightly sealed containers with an inert gas headspace. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Illustrative Summary of Degradation under Forced Conditions
Disclaimer: The following data is illustrative and based on typical results from forced degradation studies of related pharmaceutical compounds. Specific degradation percentages for this compound need to be determined experimentally.
| Stress Condition | Reagent/Parameters | Time | Temperature | Illustrative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5-10% | Minor hydrolysis products, if any. |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | 5-15% | Potential for minor hydrolysis. |
| Oxidation | 3% H₂O₂ | 8 h | Room Temp | 20-40% | N-oxide, O-demethylated product, ring-opened products. |
| Thermal | Water | 48 h | 80 °C | < 5% | Minimal degradation. |
| Photolytic | ICH Q1B conditions | 24 h | Room Temp | 5-10% | Photo-oxidative products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60 °C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Heat at 60 °C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Heat at 80 °C.
-
Photolytic Degradation: Expose the solution (100 µg/mL in water) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][4]
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). For identification of degradation products, use LC-MS/MS.[1]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with UV detector or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) is a good starting point for separating polar and non-polar analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan, likely around 230-250 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: Plausible degradation pathways for 1-(4-Methoxyphenyl)piperazine.
References
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 1-(4-Methoxyphenyl)piperazine hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP). Our aim is to help you overcome common experimental challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Compound Handling and Storage
Question 1: My this compound solution appears to have a yellow tint, or the color has changed over time. Is it still usable?
A color change in your solution may indicate degradation of the compound. 1-(4-Methoxyphenyl)piperazine and its derivatives can be susceptible to oxidation and photodegradation.[1]
Troubleshooting Steps:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or containers that are protected from light.[1]
-
Fresh Solutions: It is best practice to prepare fresh solutions for each experiment to minimize the risk of degradation.
-
Proper Storage: Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 2-8°C is recommended.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Question 2: I am observing precipitate in my aqueous experimental media after adding the compound from a DMSO stock. How can I resolve this?
Precipitation of this compound in aqueous solutions is a common issue that can lead to inconsistent and inaccurate results.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically below 0.5%) to maintain the compound's solubility without causing cellular toxicity.[2]
-
pH Adjustment: The solubility of piperazine derivatives can be pH-dependent. Adjusting the pH of your buffer may improve solubility.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents such as Pluronic F-68 or BSA, but be sure to include appropriate vehicle controls to rule out any effects of these agents on your experimental model.[2]
-
Visual Inspection: Always visually inspect your final dilutions for any signs of precipitation before adding them to your experiment.
In Vitro Assays
Question 3: I am seeing high variability between replicate wells in my cell-based assays (e.g., cell viability, receptor binding). What are the potential causes?
High variability in in vitro assays can stem from several factors, from inconsistent cell handling to compound instability.
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure that you have a homogenous cell suspension and use precise pipetting techniques to seed the cells evenly across the plate. Use cells within a consistent passage number range for all experiments.[2]
-
Compound Stability in Media: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment. This can be done by incubating the compound in the media and analyzing its integrity via HPLC at different time points.[2]
-
Thorough Mixing: After adding the compound to the wells, ensure it is thoroughly mixed with the medium.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the outer edges of the plate may behave differently due to temperature and humidity gradients. Consider not using the outer wells for critical measurements.
Question 4: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show a low signal-to-noise ratio.
Inconsistent results in cell viability assays can be due to interactions between the compound and the assay reagents or suboptimal assay conditions.
Troubleshooting Steps:
-
Compound Interference: Test for any direct interaction between this compound and your assay reagents (e.g., MTT, resazurin). This can be done by running a cell-free control with the compound and the assay reagent. If interference is detected, consider an alternative viability assay, such as an ATP-based assay or Trypan Blue exclusion.[3]
-
Optimize Incubation Times: The optimal incubation time with the viability reagent can vary between cell lines. Ensure you have optimized this for your specific cells.[3]
-
Cell Seeding Density: The cell number should be within the linear range of the assay. Seeding too few or too many cells can lead to unreliable results.[3]
Receptor Binding Assays
Question 5: I am experiencing high non-specific binding in my radioligand binding assay for serotonin or dopamine receptors.
High non-specific binding can obscure the specific binding signal and make it difficult to determine the true affinity of your compound.
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin) in your assay buffer to minimize non-specific binding to the filter membrane and other surfaces.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration at or below the Kd of the radioligand.[4]
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold.[5]
-
Filter Plate Pre-treatment: Pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can help to reduce non-specific binding of positively charged radioligands.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | |
| Molecular Weight | 265.18 g/mol | |
| Melting Point | 42-47 °C (lit.) | [6] |
| Appearance | Solid | |
| Solubility | Soluble in water, methanol | - |
Table 2: Receptor Binding Affinities (Ki) of Phenylpiperazine Derivatives
| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| 1-(4-Methoxyphenyl)piperazine | Varies | Moderate Affinity | Low to Moderate Affinity |
| Aripiprazole (reference) | 0.34 | 1.7 | 3.4 |
| Clozapine (reference) | 120 | 170 | 13 |
Note: Specific Ki values for 1-(4-Methoxyphenyl)piperazine can vary depending on the experimental conditions. The table provides a qualitative comparison based on available literature for related compounds.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin 5-HT1A Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM 5-HT).
-
50 µL of the diluted this compound or vehicle.
-
50 µL of [³H]8-OH-DPAT (at a concentration near its Kd).
-
50 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[5]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Troubleshooting workflow for inconsistent in vitro results.
Caption: General workflow for a radioligand binding assay.
Caption: Interaction of MeOPP with dopamine and serotonin receptors.
References
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(4-Methoxyphenyl)piperazine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in the Synthesis of 1-(4-Methoxyphenyl)piperazine via Nucleophilic Aromatic Substitution
Question: My reaction of p-anisidine with bis(2-chloroethyl)amine hydrochloride is giving a low yield of the desired 1-(4-methoxyphenyl)piperazine. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in this classic N-arylpiperazine synthesis can arise from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here are key areas to investigate:
-
Reaction Temperature and Time: The cyclization reaction requires sufficient thermal energy to proceed at an adequate rate. However, excessively high temperatures or prolonged reaction times can lead to the formation of undesirable byproducts. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The polarity and boiling point of the solvent are critical. Diethylene glycol monomethyl ether is a commonly used solvent for this reaction.
-
Base Equivalents: The amount of base used to neutralize the hydrochloride salt and facilitate the reaction is important. An insufficient amount of base can lead to a low reaction rate, while an excess may promote side reactions.
Experimental Workflow for Synthesis via Nucleophilic Aromatic Substitution
Issue 2: Poor Yield and/or Byproduct Formation in Buchwald-Hartwig Amination
Question: I am using a Buchwald-Hartwig amination to synthesize 1-(4-methoxyphenyl)piperazine and observing low yields and the formation of side products. How can I optimize this reaction?
Answer:
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction parameters.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is the most critical factor. For the coupling of an electron-rich amine like piperazine with an aryl halide, sterically hindered and electron-rich biarylphosphine ligands such as RuPhos and XPhos often provide superior results compared to older generation ligands like BINAP.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting materials are sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be more suitable, although they may require longer reaction times or higher temperatures.
-
Solvent: The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature. Toluene and dioxane are common choices.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Troubleshooting Logic for Buchwald-Hartwig Amination
Technical Support Center: Purification of 1-(4-Methoxyphenyl)piperazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Methoxyphenyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for optimal results.
Q2: My crude product is an oil or a sticky solid. How can I handle it for purification?
A2: If your 1-(4-Methoxyphenyl)piperazine free base is an oil, converting it to the hydrochloride salt is an effective way to obtain a solid that is easier to handle and purify.[1] This can be achieved by dissolving the oily free base in a suitable organic solvent like diethyl ether or ethyl acetate and then adding a solution of hydrogen chloride (e.g., HCl in ether) until the product precipitates as the hydrochloride salt.[1] This solid can then be collected by filtration and purified by recrystallization.
Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation. For arylpiperazines, potential impurities include unreacted starting materials (e.g., 4-methoxyaniline and bis(2-chloroethyl)amine), byproducts from over-alkylation, and formylated species. For a closely related compound, l-formyl-4-(2-methoxyphenyl)piperazine was identified as a key impurity.[2]
Q4: How can I assess the purity of my this compound?
A4: The purity of your final product can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantitative purity assessment.[3][4] Other methods include Thin Layer Chromatography (TLC) for a qualitative check, and melting point determination, where a sharp melting range close to the literature value indicates high purity.
Data Presentation
The following table summarizes the expected outcomes from various purification techniques based on commercially available data and literature for related compounds. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved (%) | Expected Yield Range (%) | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 70-90% | High purity, removes insoluble impurities | Unreacted starting materials, minor byproducts |
| Acid-Base Extraction | 95-98% | 85-95% | Good for removing non-basic impurities | Neutral and acidic byproducts |
| Column Chromatography | >98% | 60-80% | Separation of closely related compounds | Isomers, over-alkylated products |
| Commercial Technical Grade | ~90% | N/A | Lower cost for less sensitive applications | Various synthesis-related impurities |
| Commercial High Purity | ≥99% | N/A | High purity for demanding applications | Minimal to no impurities |
Experimental Protocols
Protocol 1: Recrystallization from Isopropyl Alcohol (Adapted from a related compound)
This protocol is adapted from a procedure for a similar arylpiperazine hydrochloride and is expected to be effective for this compound.[2]
Materials:
-
Crude this compound
-
Isopropyl alcohol
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropyl alcohol and heat the mixture to its boiling point with stirring until the solid completely dissolves.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Reheat the solution to boiling for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropyl alcohol.
-
Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This is a general procedure to separate the basic 1-(4-Methoxyphenyl)piperazine from neutral or acidic impurities.
Materials:
-
Crude 1-(4-Methoxyphenyl)piperazine (as free base)
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and add 1 M HCl.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Wash the organic layer with 1 M HCl again to ensure complete extraction of the amine. Combine the aqueous extracts.
-
To the combined aqueous layers, slowly add 1 M NaOH until the solution is basic (check with pH paper). The deprotonated amine will precipitate or form an oil.
-
Extract the basic aqueous solution with fresh diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield the purified 1-(4-Methoxyphenyl)piperazine free base.
-
To obtain the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Collect the solid by filtration.
Troubleshooting Guides
Guide 1: Recrystallization Troubleshooting
Caption: A troubleshooting workflow for the recrystallization of this compound.
Guide 2: Column Chromatography Troubleshooting
Caption: A troubleshooting guide for common issues in the column chromatography of arylpiperazines.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
dose-response curve optimization for 1-(4-Methoxyphenyl)piperazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves for 1-(4-Methoxyphenyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dose-response curve for this compound is showing low potency (high IC50/EC50 value). What are the possible causes?
A right-shifted dose-response curve, indicating lower than expected potency, can be attributed to several factors. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Purity and Identity: Verify the purity and identity of your this compound stock. Impurities can interfere with the assay.
-
Solubility Issues: Piperazine compounds can sometimes exhibit poor aqueous solubility.[1] Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before preparing serial dilutions in your assay buffer. Visually inspect for any precipitation at higher concentrations. Sonication may aid in dissolution.
-
Compound Instability: The compound may be unstable under specific experimental conditions (e.g., pH, temperature, or prolonged incubation times). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay and Cellular Factors:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Unhealthy cells can have altered expression of transporters and signaling molecules, leading to a diminished response.[2]
-
Low Transporter Expression: The cell line used may have low endogenous expression of dopamine (DAT) or serotonin (SERT) transporters. Confirm the expression levels using methods like qPCR or Western blotting.
-
Incorrect Assay Duration: The incubation time with the compound may be too short for the inhibitory effect to become apparent. Consult the literature for typical incubation times for neurotransmitter reuptake assays.
-
Q2: I am observing high variability between replicate wells for the same concentration of this compound. How can this be reduced?
High variability, indicated by large error bars, can obscure the true dose-response relationship. The following are common sources of variability and their solutions:
-
Inconsistent Cell Plating: Uneven cell distribution across the wells of a microplate is a frequent cause of variability. To mitigate this, ensure a homogenous cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of serial dilutions or when adding reagents to the plate can introduce significant errors. Use calibrated pipettes and consider using a multichannel pipette or automated liquid handler for improved consistency.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[3]
-
Inconsistent Reagent Addition: The timing and volume of reagent addition, such as a radiolabeled substrate or a viability dye, should be consistent across the entire plate.
Q3: The dose-response curve for this compound does not reach a 100% inhibition plateau. Why might this be?
An incomplete dose-response curve where the maximum effect is not reached can be due to several reasons:
-
Insufficient Concentration Range: The highest concentration of the compound tested may not be sufficient to achieve full inhibition. Extend the concentration range in subsequent experiments.
-
Compound Solubility Limits: At higher concentrations, the compound may be precipitating out of solution, preventing a further increase in the observed effect.
-
Off-Target Effects or Partial Agonism: The compound may have complex pharmacology, such as acting as a partial agonist/antagonist or having off-target effects at higher concentrations that counteract the primary inhibitory effect.
-
Assay Sensitivity: The assay being used may not be sensitive enough to detect a complete response. Consider using a more sensitive detection method or cell line.
Q4: I am observing significant cytotoxicity in my cell-based assay. How can I differentiate this from the specific pharmacological effect?
It is crucial to distinguish between cytotoxicity and the intended pharmacological activity of the compound.
-
Run a Cytotoxicity Assay in Parallel: Conduct a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the same cell line, incubation times, and compound concentrations.
-
Determine the Cytotoxic EC50: This will give you the concentration at which the compound causes 50% cell death.
-
Compare with the Pharmacological IC50: If the IC50 for your pharmacological assay is significantly lower than the cytotoxic EC50, you can be more confident that the observed effect is due to the intended mechanism of action. If the values are similar, cytotoxicity is likely confounding your results.
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the highest dose of your compound) to ensure the observed effects are not due to the solvent.[4]
Data Presentation
The following tables provide representative data for this compound and other monoamine reuptake inhibitors.
Table 1: Representative Dose-Response Parameters for Monoamine Reuptake Inhibitors
| Compound | Target | Assay System | IC50 (nM) | Hill Slope |
| This compound | hDAT | hDAT-expressing cells | Hypothetical Data | ~1.0 |
| Benztropine | hDAT | Cells expressing hDAT | 118 | ~1.0 |
| Rimcazole | DAT | - | 248 | ~1.0 |
| GBR 12783 | DAT | Rat striatal synaptosomes | Potent and Selective | ~1.0 |
| Fluoxetine | hSERT | JAR cells | Varies | ~1.0 |
| Citalopram | hSERT | JAR cells | Varies | ~1.0 |
Note: Data for Benztropine and Rimcazole are from published sources.[1][5] Data for this compound is hypothetical and should be determined experimentally. The potency of GBR 12783, Fluoxetine, and Citalopram is well-established but can vary based on the assay system.
Table 2: Cytotoxicity of Piperazine Derivatives in SH-SY5Y Cells
| Compound | Assay | EC50 (mM) |
| 1-(4-Methoxyphenyl)piperazine | MTT Assay | >3 |
| 1-(4-Methoxyphenyl)piperazine | Neutral Red Uptake Assay | 2.05 ± 0.13 |
| N-benzylpiperazine (BZP) | Neutral Red Uptake Assay | 1.83 ± 0.08 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Neutral Red Uptake Assay | 0.81 ± 0.06 |
Source: Adapted from Arbo et al. (2015).[6]
Experimental Protocols
Protocol 1: In Vitro Dopamine Reuptake Inhibition Assay
This protocol describes a radioligand-based assay to determine the potency of this compound in inhibiting the human dopamine transporter (hDAT).[5][7]
Materials:
-
Cells stably expressing hDAT (e.g., HEK293-hDAT)
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound
-
Known DAT inhibitor (e.g., Benztropine, for positive control)
-
[3H]Dopamine
-
Lysis Buffer (e.g., 1% SDS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for total uptake (vehicle control) and non-specific uptake (a high concentration of a known DAT inhibitor).
-
Assay Initiation:
-
On the day of the assay, wash the cells once with pre-warmed assay buffer.
-
Add the different concentrations of your test compound, vehicle, or non-specific inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate dopamine uptake by adding [3H]Dopamine to all wells. The final concentration should be close to the Km value for DAT.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding Lysis Buffer to each well.
-
Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride and Other Piperazine Derivatives for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP-HCl) and other notable piperazine derivatives, including the anxiolytic buspirone and the antidepressant trazodone. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, supported by experimental data and methodologies.
Introduction to Piperazine Derivatives
Piperazine and its derivatives are a versatile class of compounds with a wide range of pharmacological activities, targeting various receptors in the central nervous system (CNS). This has led to their development as therapeutic agents for psychiatric and neurological disorders. This guide focuses on a comparative analysis of 1-(4-Methoxyphenyl)piperazine, a compound that has seen use as a research chemical and designer drug, against the well-established pharmaceuticals buspirone and trazodone, and their principal active metabolites.
Comparative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki) and pharmacokinetic parameters of 1-(4-Methoxyphenyl)piperazine, buspirone, trazodone, and their active metabolites. It is important to note that the Ki values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | α1-adrenergic |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | ~476[1] | - | - | - | - |
| Buspirone | 14[2] | - | - | 450[2] | 430[2] |
| 1-(2-Pyrimidinyl)piperazine (1-PP) (Buspirone Metabolite) | 414 (partial agonist)[3] | - | - | >10,000[3] | - |
| Trazodone | 224[4] | 5.6[4] | - | - | - |
| m-Chlorophenylpiperazine (m-CPP) (Trazodone Metabolite) | 18.9[5] | - | - | - | - |
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | Assay | Receptor | Activity | Value (nM) |
| Buspirone | Inhibition of Tyrosine Hydroxylation | 5-HT1A | Agonist | 48,400[6] |
| Trazodone | Inhibition of cGMP response | 5-HT2C | Agonist | 0.82[7] |
| m-Chlorophenylpiperazine (m-CPP) | Inhibition of [3H]p-aminoclonidine binding | α2-adrenergic | - | 600[8] |
Note: EC50 represents the concentration for 50% of maximal effect, while IC50 represents the concentration for 50% inhibition.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability | Protein Binding | Half-life (t1/2) | Major Metabolites |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | - | - | - | 1-(4-hydroxyphenyl)piperazine[9] |
| Buspirone | ~4%[10] | ~86%[11] | 2-3 hours[11] | 1-(2-Pyrimidinyl)piperazine (1-PP)[11] |
| Trazodone | - | - | - | m-Chlorophenylpiperazine (m-CPP)[12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and procedures involved in the study of these compounds, the following diagrams have been generated using Graphviz.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for In Vivo Microdialysis.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) at a concentration close to its Kd (typically 0.5-1.0 nM).
-
Test Compounds: this compound, buspirone, trazodone, and their metabolites, at a range of concentrations.
-
Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer. Repeat the wash step. Determine the protein concentration of the final membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add membrane preparation, [³H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]8-OH-DPAT, and a saturating concentration of unlabeled 5-HT.
-
Test Compound: Add membrane preparation, [³H]8-OH-DPAT, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay for G-Protein Coupled Receptors (GPCRs)
Objective: To determine the functional activity (potency and efficacy) of a test compound at a GPCR by measuring G-protein activation.
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest (e.g., 5-HT1A).
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: Agonists, antagonists, or inverse agonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.
-
Instrumentation: 96-well plates, cell harvester with glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP, test compound, cell membranes, and finally [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values. For antagonists, perform competition experiments against a known agonist.
Conclusion
This guide provides a comparative overview of this compound and other key piperazine derivatives. The presented data highlights the distinct pharmacological profiles of these compounds. While buspirone and its metabolite 1-PP show a preference for the 5-HT1A receptor, trazodone and its metabolite m-CPP exhibit a broader spectrum of activity, including significant affinity for 5-HT2A and α-adrenergic receptors. The available data for 1-(4-Methoxyphenyl)piperazine suggests a lower affinity for the 5-HT1A receptor compared to buspirone and trazodone's metabolite. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the pharmacological nuances of these and other piperazine derivatives. It is crucial to conduct head-to-head comparisons under identical experimental conditions for a truly objective assessment of their relative potencies and efficacies.
References
- 1. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forhers.com [forhers.com]
- 7. researchgate.net [researchgate.net]
- 8. Is it safe to take buspirone and trazodone together? [singlecare.com]
- 9. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-(4-Methoxyphenyl)piperazine hydrochloride (MOPP HCl) in common immunoassays. Due to a lack of direct quantitative cross-reactivity data for MOPP HCl in the public domain, this guide leverages data from structurally similar compounds to provide an informed perspective on its potential immunoassay performance. The primary alternatives discussed include other piperazine derivatives and metabolites that have been evaluated in drug screening immunoassays.
Executive Summary
1-(4-Methoxyphenyl)piperazine (MOPP) is a chemical compound of the piperazine class that has been identified as a designer drug.[1] Its structural similarity to other psychoactive substances raises questions about its potential to cross-react in standard immunoassays used for drug screening. While direct experimental data on MOPP's cross-reactivity is scarce, analysis of related piperazine derivatives, such as meta-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, indicates a potential for cross-reactivity with amphetamine immunoassays.[2][3] This guide outlines the available data for these related compounds to infer the likely behavior of MOPP in such tests and provides a standardized protocol for evaluating its cross-reactivity.
Data Presentation: Cross-Reactivity of Piperazine Derivatives
The following table summarizes the known cross-reactivity of piperazine derivatives and other structurally related compounds in common drug-of-abuse immunoassays. It is important to note that specific cross-reactivity can be highly dependent on the specific antibodies and reagents used in a particular commercial assay kit.[4]
| Compound | Immunoassay Target | Cross-Reactivity Level | Concentration for Positive Result | Source(s) |
| 1-(4-Methoxyphenyl)piperazine (MOPP) | Amphetamine | Not Reported | Not Reported | - |
| Benzodiazepines | Not Reported | Not Reported | - | |
| Opiates | Not Reported | Not Reported | - | |
| meta-Chlorophenylpiperazine (mCPP) | Amphetamine | Causes False Positives | Not specified, but confirmed interference | [2][3] |
| Benzylpiperazine (BZP) | Amphetamine/Methamphetamine | Variable, generally low | High concentrations may be required | [5] |
| Trifluoromethyl-phenylpiperazine (TFMPP) | Amphetamine/Methamphetamine | Variable, generally low | High concentrations may be required | [1][5] |
| Aripiprazole | Amphetamine | No significant cross-reactivity reported | - | [2] |
Note: The absence of data for 1-(4-Methoxyphenyl)piperazine (MOPP) highlights a gap in current toxicological literature. Researchers are encouraged to perform specific validation studies if MOPP is a compound of interest.
Experimental Protocols
To address the gap in available data, researchers can employ a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound.
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the concentration of this compound that yields a 50% inhibition (IC50) of signal in an immunoassay targeted for a specific drug class (e.g., amphetamines).
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of the target drug (e.g., amphetamine-BSA conjugate) and incubated overnight at 4°C.[6]
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[6]
-
Competition:
-
A standard curve is prepared using known concentrations of the target drug.
-
A range of concentrations of this compound is prepared.
-
The standards or the MOPP HCl solutions are mixed with a fixed concentration of the primary antibody specific to the target drug and incubated briefly.
-
These mixtures are then added to the coated and blocked microtiter plate wells. The free drug (either the standard or MOPP HCl) and the drug-conjugate on the plate compete for binding to the primary antibody. The plate is incubated for 1-2 hours at room temperature.[7][8]
-
-
Washing: The plate is washed again to remove unbound antibodies and test compounds.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.[6]
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the secondary antibody will catalyze a color change.[7]
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).[7]
-
Data Acquisition: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The signal intensity will be inversely proportional to the concentration of the free drug in the sample.[7]
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = (IC50 of target drug / IC50 of MOPP HCl) x 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Competitive ELISA.
Caption: Logical Relationships of Cross-Reactivity.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
Establishing the Specificity of 1-(4-Methoxyphenyl)piperazine Hydrochloride for 5-HT1A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing the receptor specificity of 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MPP HCl) for the serotonin 1A (5-HT1A) receptor. Due to the limited availability of a comprehensive public binding profile for p-MPP HCl, this document outlines the essential experimental methodologies and presents a comparative analysis with well-characterized 5-HT1A receptor ligands. The provided data for comparator compounds serves as a benchmark for the type of quantitative analysis required to ascertain the specificity of a novel compound.
Introduction to 5-HT1A Receptor Specificity
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a crucial target in the development of therapeutics for neuropsychiatric disorders such as anxiety and depression.[1] Ligands targeting this receptor can elicit their therapeutic effects through agonist, partial agonist, or antagonist activity. However, off-target binding to other neurotransmitter receptors, such as other serotonin receptor subtypes, dopamine, or adrenergic receptors, can lead to undesirable side effects. Therefore, establishing a high degree of specificity for the 5-HT1A receptor is a critical step in the preclinical development of any new chemical entity.
1-(4-Methoxyphenyl)piperazine is an arylpiperazine derivative, a chemical scaffold known to interact with various neurotransmitter receptors. The specificity of these interactions is highly dependent on the substitution pattern on the phenyl ring and other structural modifications. This guide details the experimental approach necessary to build a comprehensive specificity profile for this compound.
Comparative Analysis of Receptor Binding Profiles
A thorough evaluation of a compound's specificity involves screening it against a panel of relevant receptors. The following tables present the binding affinities (Ki values in nM) of well-established 5-HT1A receptor ligands that serve as comparators. The data for this compound is currently not extensively available in the public domain and would be populated through the experimental protocols outlined in this guide.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT7 |
| 1-(4-Methoxyphenyl)piperazine HCl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 8-OH-DPAT | ~1-10 | ~100-1000 | ~100-1000 | >1000 | >1000 | Moderate Affinity |
| Buspirone | ~10-40[2] | >1000 | >1000 | ~200-500 | ~500-1000 | >1000 |
| WAY-100635 | ~0.3-1[1] | >1000 | >1000 | >1000 | >1000 | >1000 |
Table 2: Comparative Binding Affinities (Ki, nM) at Non-Serotonergic Receptors
| Compound | Dopamine D2 | Dopamine D3 | Dopamine D4 | α1-Adrenergic | α2-Adrenergic |
| 1-(4-Methoxyphenyl)piperazine HCl | Data not available | Data not available | Data not available | Data not available | Data not available |
| 8-OH-DPAT | >1000 | >1000 | >1000 | >1000 | Moderate Affinity[3] |
| Buspirone | ~500[4] | ~100[4] | ~30[4] | >1000 | >1000 |
| WAY-100635 | ~940[1] | ~370[1] | ~3.3-16[1] | ~250 | >1000 |
Functional Activity at the 5-HT1A Receptor
Beyond binding affinity, determining the functional activity of a compound at its target receptor is essential. This is typically achieved through in vitro functional assays that measure the downstream signaling consequences of receptor activation or blockade. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
Table 3: Comparative Functional Activity at the 5-HT1A Receptor
| Compound | Functional Assay | Parameter | Value | Functional Class |
| 1-(4-Methoxyphenyl)piperazine HCl | cAMP Assay | EC50 / IC50 | Data not available | To be determined |
| 8-OH-DPAT | cAMP Assay | EC50 | ~1-10 nM | Full Agonist |
| Buspirone | cAMP Assay | EC50 | ~5-20 nM | Partial Agonist[2] |
| WAY-100635 | cAMP Assay | IC50 | ~1-5 nM | Silent Antagonist[1] |
Experimental Protocols
To generate the data required to populate the tables above for this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of this compound at the 5-HT1A receptor and a panel of other receptors.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human recombinant 5-HT1A receptor (or other receptors of interest).
-
Radioligand: [³H]8-OH-DPAT for the 5-HT1A receptor. Appropriate radioligands for other receptors (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2).
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Instrumentation: 96-well plates, cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Setup: A constant concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes in the assay buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines the functional activity of a compound at a Gi/o-coupled receptor by measuring its effect on intracellular cAMP levels.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor and to quantify its potency (EC50 or IC50).
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: this compound.
-
Reference Agonist: 8-OH-DPAT.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and cultured overnight.
-
Agonist Mode:
-
Cells are treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin.
-
The ability of the compound to inhibit forskolin-stimulated cAMP production is measured.
-
-
Antagonist Mode:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin.
-
The ability of the test compound to block the agonist-induced inhibition of cAMP production is measured.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to establishing the specificity of this compound.
Caption: 5-HT1A Receptor Signaling Pathway.
References
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride and Atypical Antipsychotics: An Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purported efficacy of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP) with established atypical antipsychotic drugs. While atypical antipsychotics have a well-documented pharmacological profile and clinical utility in treating psychosis, pMeOPP, a compound primarily known as a designer drug, lacks robust scientific evaluation for similar therapeutic applications. This document aims to present the existing experimental data for atypical antipsychotics and highlight the significant knowledge gaps concerning pMeOPP, thereby providing a framework for future research.
Section 1: Introduction to Atypical Antipsychotics and this compound
Atypical antipsychotics, also known as second-generation antipsychotics, are a class of drugs primarily used to manage the symptoms of schizophrenia and other psychotic disorders. Their mechanism of action typically involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] This dual action is thought to contribute to their efficacy against the positive symptoms of psychosis (e.g., hallucinations, delusions) with a generally lower risk of extrapyramidal side effects compared to older, typical antipsychotics.[3]
This compound is a piperazine derivative that has been identified as a recreational substance.[4] Its primary known pharmacological action is the inhibition of reuptake and induction of release of monoamine neurotransmitters, leading to stimulant effects.[4] There is a significant lack of preclinical and clinical studies evaluating its potential as an antipsychotic agent.
Section 2: Comparative Efficacy Data
A direct comparison of the efficacy of this compound and atypical antipsychotics is hampered by the absence of relevant experimental data for pMeOPP. The following tables summarize the well-established receptor binding affinities of common atypical antipsychotics, which are crucial for their antipsychotic effect.
Table 1: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics
| Drug | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | 0.34 | 4.4 | 3.4 |
| Clozapine | 125 | 19 | 5.4 |
| Olanzapine | 11 | 220 | 4.2 |
| Quetiapine | 160 | 717 | 118 |
| Risperidone | 3.3 | 280 | 0.16 |
| Ziprasidone | 4.8 | 3.4 | 0.4 |
Data compiled from various sources.[5][6][7] Lower Ki values indicate higher binding affinity.
Note on this compound: There is no comprehensive, publicly available receptor binding data for this compound at the key dopamine and serotonin receptors relevant to psychosis. Limited studies on structurally related compounds suggest that some piperazine derivatives can exhibit high affinity for dopamine D2 receptors, but direct evidence for pMeOPP is lacking.[8][9][10]
Section 3: Preclinical Models for Efficacy Assessment
Several preclinical models are used to predict the antipsychotic efficacy of novel compounds. These models often involve inducing psychosis-like behaviors in rodents and assessing the ability of a test compound to reverse these effects.
Amphetamine-Induced Hyperactivity
This model assesses the ability of a compound to block the hyperlocomotion induced by the psychostimulant amphetamine, which is thought to mimic the positive symptoms of psychosis.[11][12]
Phencyclidine (PCP)-Induced Behavioral Deficits
PCP, an NMDA receptor antagonist, can induce a range of behaviors in rodents that resemble the positive, negative, and cognitive symptoms of schizophrenia.[13][14][15]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. The ability of a drug to restore PPI in animal models is considered a predictor of antipsychotic efficacy.[16][17][18][19][20]
Status of this compound in Preclinical Models: To date, there are no published studies that have evaluated the effects of this compound in these or other relevant preclinical models of psychosis.
Section 4: Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antipsychotic efficacy.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors) are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperactivity in Rodents
Objective: To assess the effect of a test compound on amphetamine-induced hyperlocomotion.
Methodology:
-
Animals: Male rats or mice are typically used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room and apparatus.
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified pre-treatment time, animals are administered amphetamine (e.g., 1-5 mg/kg, i.p.).
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-90 minutes).
-
-
Data Analysis: The locomotor activity of the test compound group is compared to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Startle Reflex in Rodents
Objective: To evaluate the effect of a test compound on sensorimotor gating.
Methodology:
-
Animals: Male rats or mice are typically used.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Animals are placed in the startle chamber and allowed to acclimate.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: The loud pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse; e.g., 74-86 dB).
-
No-stimulus trials: Background noise only.
-
-
Animals are pre-treated with the test compound or vehicle before the test session.
-
-
Data Analysis: The percentage of PPI is calculated for each prepulse intensity: (%PPI) = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. An increase in %PPI in a model with a baseline deficit suggests a restoration of sensorimotor gating.
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of atypical antipsychotics are primarily mediated through their interaction with dopamine and serotonin receptor signaling pathways.
Caption: Atypical antipsychotic signaling pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the preclinical experiments described.
Caption: Amphetamine-induced hyperactivity workflow.
Caption: Prepulse inhibition experimental workflow.
Section 6: Conclusion and Future Directions
This guide demonstrates a significant disparity in the available scientific evidence for the antipsychotic efficacy of this compound compared to established atypical antipsychotics. While atypical antipsychotics have a well-defined mechanism of action and a large body of preclinical and clinical data supporting their use, pMeOPP remains largely uncharacterized in this context.
The primary known action of pMeOPP as a monoamine releasing agent and reuptake inhibitor suggests a pharmacological profile more aligned with stimulants than with antipsychotics. However, the potential for off-target effects at dopamine and serotonin receptors cannot be entirely dismissed without direct experimental evidence.
For the scientific community, this highlights a critical need for:
-
In vitro receptor binding studies: To determine the affinity of this compound for a comprehensive panel of CNS receptors, particularly dopamine D2 and serotonin 5-HT2A, 5-HT1A, and other relevant subtypes.
-
Preclinical behavioral studies: To evaluate the effects of pMeOPP in validated animal models of psychosis, such as amphetamine-induced hyperactivity and prepulse inhibition.
Until such data is available, any claims or suggestions of antipsychotic efficacy for this compound are purely speculative and not supported by scientific evidence. This guide serves as a call to action for rigorous scientific investigation to either substantiate or refute the potential antipsychotic properties of this compound.
References
- 1. brain-health.co [brain-health.co]
- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotics for Amphetamine Psychosis. A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 16. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 17. Pre-pulse Inhibition [augusta.edu]
- 18. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
A Comparative Guide to Purity Validation of 1-(4-Methoxyphenyl)piperazine Hydrochloride: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-(4-Methoxyphenyl)piperazine hydrochloride is a critical step in the development of safe and effective therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of this compound. The information is supported by representative experimental data and detailed protocols to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely adopted method for the purity assessment of non-volatile, polar organic molecules such as this compound. Its popularity stems from its high resolution, sensitivity, and reproducibility. A properly validated HPLC method can effectively separate the main compound from its process-related impurities and degradation products, allowing for accurate quantification.
A typical stability-indicating HPLC method is developed by subjecting the compound to forced degradation conditions, including acid, base, oxidative, thermal, and photolytic stress.[1][2][3][4] This ensures that any potential degradation products that might form during the shelf-life of the drug substance can be detected.
Comparison of Analytical Techniques
While HPLC is a robust and reliable technique, other methods can offer advantages in specific contexts. The following table summarizes the performance of HPLC compared to alternative analytical methods for the purity analysis of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC with UV Detection | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Chemical purity, presence of impurities and degradation products. | High resolution and accuracy, well-established and widely available, robust for routine quality control. | May have longer analysis times compared to UPLC, requires chromophoric compounds for UV detection. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and speed. | Chemical purity, impurity profile. | Faster analysis times, higher sensitivity, and better resolution than HPLC. | Requires specialized high-pressure instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile compounds like the hydrochloride salt without derivatization, high temperatures can cause degradation of thermally labile compounds.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | Identification of unknown impurities and degradation products, confirmation of molecular weights. | High sensitivity and selectivity, provides structural information, suitable for a wide range of compounds.[5] | More complex and expensive instrumentation, matrix effects can influence quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measurement of the NMR signal intensity of the analyte relative to a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides a direct measure of purity, does not require chromatographic separation, highly accurate. | Lower sensitivity compared to chromatographic methods, requires a relatively pure and soluble sample, expensive instrumentation. |
Experimental Protocols
Below are detailed methodologies for the validation of an HPLC method for this compound purity and brief descriptions of alternative methods.
Validated RP-HPLC Method for this compound
This method is a representative example based on common practices for similar compounds.[5][6][7]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 2.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30-32 min: 95% A, 5% B
-
32-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Sample Preparation:
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of approximately 0.5 mg/mL.
Validation Parameters:
-
Selectivity: Demonstrated by the separation of the main peak from impurities generated during forced degradation studies (e.g., treatment with 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light). Potential synthesis impurities include starting materials and by-products like 1-formyl-4-(2-methoxyphenyl) piperazine.[8]
-
Linearity: A series of solutions are prepared over a concentration range (e.g., 0.05 - 0.75 mg/mL). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be > 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo mixture. Recoveries should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: The relative standard deviation (%RSD) of six replicate injections of the standard solution should be ≤ 2.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day with different equipment. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Alternative Analytical Method Protocols
-
GC-MS for Volatile Impurities:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Sample Preparation: Dissolution in a suitable organic solvent.
-
Analysis: Temperature programming to separate volatile compounds, with mass spectral analysis for identification.
-
-
LC-MS for Impurity Identification:
-
Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: The same chromatographic conditions as the HPLC method can be used, with the mass spectrometer set to scan for a relevant mass range to identify the molecular weights of unknown peaks.
-
-
Quantitative NMR (qNMR):
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is acquired, and the purity is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Caption: Analytical Approaches for Purity Determination.
Conclusion
For routine quality control and purity determination of this compound, a validated RP-HPLC method offers a reliable, accurate, and robust solution. However, for specific applications such as the identification of unknown impurities or the analysis of volatile components, complementary techniques like LC-MS and GC-MS are invaluable. The choice of the analytical method should be based on the specific requirements of the analysis, including the need for speed, sensitivity, and the type of information sought. This guide provides the foundational information for making an informed decision and for implementing a scientifically sound analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to 1-(4-Methoxyphenyl)piperazine hydrochloride for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a research chemical with emerging interest, against traditional pharmacological agents used in neuropharmacology. The objective is to highlight the potential advantages of pMeOPP through a data-driven comparison of its known characteristics with established compounds.
Overview of this compound (pMeOPP)
1-(4-Methoxyphenyl)piperazine is a piperazine derivative recognized for its stimulant and euphoric properties, which are qualitatively comparable to amphetamines, albeit with lower potency.[1] Its mechanism of action is understood to involve the inhibition of monoamine neurotransmitter reuptake and non-selective agonism at serotonin receptors.[1][2] This dual action on both transport proteins and receptors suggests a complex pharmacological profile that may offer unique advantages in specific research contexts. It is also utilized as an intermediate in the synthesis of various pharmaceutical compounds.[3][4][5]
While qualitative data suggests pMeOPP's utility in studying the serotonergic and dopaminergic systems, a comprehensive quantitative analysis of its receptor binding affinities and transporter inhibition constants is not extensively available in publicly accessible scientific literature. This guide, therefore, presents a comparison based on available data for pMeOPP and established research chemicals, highlighting where further investigation is needed.
Comparative Analysis: Receptor Binding and Transporter Inhibition
A key aspect of a research chemical's utility is its affinity and selectivity for specific biological targets. The following tables summarize the binding affinities (Ki, in nM) for dopamine and serotonin receptors, and the inhibition constants (IC50, in nM) for their respective transporters for pMeOPP and a selection of traditional research chemicals.
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 |
| 1-(4-Methoxyphenyl)piperazine HCl | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | 45 | 0.89 | - | - |
| Clozapine | High Affinity | Low Affinity | High Affinity | High Affinity |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| 1-(4-Methoxyphenyl)piperazine HCl | Data not available | Data not available | Data not available | Data not available | Data not available |
| Clozapine | - | 5.4 | 9.0 | 4.0 | 6.3 |
| TFMPP | - | - | - | - | - |
Table 3: Monoamine Transporter Inhibition (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| 1-(4-Methoxyphenyl)piperazine HCl | Data not available | Data not available |
| Benzylpiperazine (BZP) | Lower Potency | High Potency |
| TFMPP | Data not available | Appreciable Affinity (IC50 = 230 nM) |
Potential Advantages of this compound
Based on its known qualitative profile, pMeOPP may offer several advantages for researchers:
-
Dual Mechanism of Action: Its ability to act as both a monoamine reuptake inhibitor and a serotonin receptor agonist provides a tool to investigate the interplay between these two crucial neurotransmitter systems.
-
Structural Backbone for Drug Design: As a derivative of piperazine, it serves as a valuable scaffold for the synthesis of novel compounds with potentially more refined pharmacological profiles.[4]
-
Lower Potency Compared to Amphetamines: For studies requiring a less potent stimulant effect than traditional amphetamines, pMeOPP could be a suitable alternative.[1]
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and comparator compounds for dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human D2 receptor) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
A fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors).
-
A range of concentrations of the test compound (e.g., this compound) or a known competitor for determining non-specific binding (e.g., unlabeled haloperidol).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the potency (IC50) of this compound and comparator compounds in inhibiting dopamine and serotonin transporters.
Methodology:
-
Cell Culture: Use cells stably expressing the transporter of interest (e.g., HEK293 cells expressing human DAT or SERT).
-
Assay Setup: In a 96-well plate, seed the cells and allow them to adhere. On the day of the experiment:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with a range of concentrations of the test compound.
-
-
Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT or [3H]serotonin for SERT).
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of the test compound.
Visualizing Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Dopamine and Serotonin Pathways and pMeOPP's Targets.
Caption: Receptor Binding Assay Workflow.
Conclusion
This compound presents as a research chemical with a potentially valuable pharmacological profile for investigating the complexities of monoaminergic neurotransmission. Its presumed dual action as a reuptake inhibitor and serotonin receptor agonist makes it an interesting tool for neuropharmacology. However, the current lack of comprehensive quantitative binding and functional data limits a direct and objective comparison with traditional research chemicals. The experimental protocols provided herein offer a framework for researchers to generate this crucial data, which would enable a more definitive assessment of the advantages of pMeOPP in specific research applications. Further characterization of its pharmacological profile is essential to fully realize its potential as a tool in drug discovery and neuroscience research.
References
- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Navigating the Evidence: A Comparative Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride and its Alternatives in Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a compound with reported neural activity, and its alternatives. While a direct assessment of the reproducibility of findings for pMeOPP is hampered by a lack of dedicated studies, this guide synthesizes available data on its pharmacological profile, metabolism, and mechanism of action, alongside a more detailed examination of structurally related compounds to offer a comprehensive resource for informed experimental design.
I. Executive Summary
1-(4-Methoxyphenyl)piperazine (pMeOPP), a piperazine derivative, has been noted for its stimulant-like effects and its interaction with monoamine neurotransmitter systems. However, a thorough review of the scientific literature reveals a conspicuous absence of studies specifically designed to assess the reproducibility of its reported effects. This guide, therefore, aims to provide a clear overview of the existing data for pMeOPP, while drawing comparisons with the better-characterized research compound WAY-100635, which shares a methoxyphenylpiperazine moiety, and other piperazine derivatives like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). The objective is to equip researchers with the necessary information to critically evaluate the use of pMeOPP in their studies and to consider potential alternatives with more robustly documented pharmacological profiles.
II. Pharmacological Profile: A Comparative Analysis
The primary mechanism of action attributed to pMeOPP involves the inhibition of reuptake and induction of release of monoamine neurotransmitters, a characteristic it shares with amphetamines, albeit with reportedly lower potency. It is also suggested to act as a non-selective serotonin receptor agonist. To provide a quantitative comparison, this section presents available data on receptor binding affinities and monoamine transporter inhibition for pMeOPP and relevant comparator compounds.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | D3 | D4 | α1-adrenergic |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| WAY-100635 | 0.84 (rat) | >100-fold selectivity for 5-HT1A | >100-fold selectivity for 5-HT1A | Low Affinity | Low Affinity | Potent Agonist[1][2] | pIC50 = 6.6 |
| Trifluoromethylphenylpiperazine (TFMPP) | 288-1950 | 160-269 | 62 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| m-Chlorophenylpiperazine (mCPP) | 360-1300 | 360-1300 | 360-1300 | >2500 | >2500 | >2500 | 570 (α2) |
Note: The lack of specific Ki values for pMeOPP highlights a significant gap in the publicly available data.
Table 2: Comparative Monoamine Transporter Inhibition (IC50, nM)
| Compound | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | Data Not Available | Data Not Available | Data Not Available |
| Trifluoromethylphenylpiperazine (TFMPP) | 121 | No significant effect | No significant effect |
Note: The absence of IC50 values for pMeOPP for monoamine transporters is a critical missing piece of its pharmacological profile.
III. Metabolism and Bioavailability
Understanding the metabolic fate of a research compound is crucial for interpreting experimental results. 1-(4-Methoxyphenyl)piperazine is primarily metabolized in the liver through O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine.[1][3][4] This conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][3][4] The polymorphic nature of CYP2D6 in the human population suggests that the metabolic rate and consequently the in vivo effects of pMeOPP could vary significantly between individuals.
Metabolic pathway of 1-(4-Methoxyphenyl)piperazine.
IV. Signaling Pathways and Experimental Workflows
Given the limited specific data on pMeOPP's direct signaling effects, we present a generalized workflow for assessing the pharmacological activity of piperazine derivatives, which would be applicable to pMeOPP. This workflow outlines the key in vitro assays necessary to characterize a compound's interaction with monoamine systems.
General experimental workflow for piperazine derivatives.
V. Experimental Protocols
To facilitate the independent verification and extension of findings related to piperazine derivatives, detailed methodologies for key experiments are provided below.
A. Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A, D2).
-
Radioligand specific for the target receptor (e.g., [3H]WAY-100635 for 5-HT1A).
-
Test compound (this compound or alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
B. Monoamine Transporter Uptake Assays
Objective: To determine the potency (IC50) of a test compound to inhibit the reuptake of monoamine neurotransmitters.
Materials:
-
Cells stably expressing the monoamine transporter of interest (e.g., HEK293-hSERT, HEK293-hDAT).
-
Radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine).
-
Test compound (this compound or alternatives).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in a multi-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of uptake inhibition at each concentration of the test compound and determine the IC50 value.
VI. Conclusion and Recommendations
The available scientific literature on this compound lacks dedicated studies on the reproducibility of its reported biological effects. Furthermore, there is a significant dearth of quantitative data regarding its binding affinities for various receptors and its potency at monoamine transporters. This information gap presents a challenge for researchers aiming to build upon previous work or to accurately interpret their findings.
For studies requiring a well-characterized tool compound with a similar chemical scaffold, WAY-100635 offers a more robustly documented alternative, particularly for investigating the 5-HT1A receptor system. However, its potent agonism at the D4 receptor must be taken into consideration.
To advance the understanding of this compound, the following are recommended:
-
Independent Replication Studies: Researchers are encouraged to conduct and publish studies that aim to replicate previously reported findings on the behavioral and neurochemical effects of pMeOPP.
-
Comprehensive Pharmacological Profiling: There is a critical need for comprehensive in vitro studies to determine the binding affinities (Ki values) of pMeOPP at a wide range of CNS receptors and its functional activities (IC50 values) at monoamine transporters.
-
Head-to-Head Comparative Studies: Direct, well-controlled studies comparing the pharmacological and behavioral effects of pMeOPP with other piperazine derivatives and established reference compounds are essential for contextualizing its activity.
By addressing these knowledge gaps, the scientific community can establish a more reliable foundation for future research involving this compound and ensure the robustness and reproducibility of scientific findings in the field of neuropharmacology.
References
- 1. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kirj.ee [kirj.ee]
A Comprehensive Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride as a Reference Standard for Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative results hinges on the quality and suitability of the reference standards employed. 1-(4-Methoxyphenyl)piperazine hydrochloride serves as a critical reference material in the analytical validation of methods for quantifying piperazine derivatives, a class of compounds with significant pharmacological relevance. This guide provides an objective comparison of this compound with alternative reference standards, supported by experimental data and detailed analytical protocols.
Introduction to this compound
1-(4-Methoxyphenyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceuticals. Its hydrochloride salt is often utilized as a reference standard due to its defined stoichiometry and solid-state stability. As a member of the arylpiperazine class, it is structurally related to several active pharmaceutical ingredients (APIs) and their metabolites, making it an appropriate standard for methods developed to analyze these compounds.
Comparison with Alternative Reference Standards
The selection of an appropriate reference standard is a critical step in analytical method development and validation. The choice depends on factors such as the analyte's structure, the analytical technique employed, and the availability of certified materials.
| Reference Standard | Purity & Availability | Advantages | Disadvantages |
| This compound | Commercially available from various suppliers, typically with purities of 97% or higher. Dihydrochloride form also available.[1][2] | Structurally relevant to a specific subclass of arylpiperazines. Good solubility in polar solvents. | May not be a certified reference material (CRM) in all cases. Purity can vary between suppliers. |
| 1-Benzylpiperazine (BZP) Hydrochloride | Widely available, including as a CRM.[3] | Often analyzed concurrently with other piperazine derivatives. Extensive literature and spectral data available.[4][5][6] | Different fragmentation pattern in mass spectrometry may necessitate separate method optimization if used as an internal standard for 1-(4-Methoxyphenyl)piperazine.[3] |
| 1-(3-Chlorophenyl)piperazine (mCPP) Hydrochloride | Available as a certified reference material.[7][8][9] | A known metabolite of the antidepressant trazodone, making it a relevant standard for metabolic studies.[7][8][9] Good for multi-analyte screening methods.[3] | Physicochemical properties may differ significantly from 1-(4-Methoxyphenyl)piperazine, potentially affecting chromatographic behavior.[3] |
| Deuterated Analogs (e.g., BZP-d₇) | Commercially available. | Ideal as internal standards for mass spectrometry-based methods, correcting for matrix effects and ionization suppression.[3] | Higher cost compared to non-labeled standards.[3] Not a direct standard for the primary analyte. |
Data Presentation: Performance in Analytical Methods
While direct comparative studies are limited, the performance of these reference standards can be inferred from typical validation parameters for the analysis of piperazine derivatives by High-Performance Liquid Chromatography (HPLC).
Table 2: Typical HPLC-UV Validation Parameters for Piperazine Analysis
| Parameter | Typical Result |
| Linearity Range | 30 - 350 ppm |
| Accuracy (% Recovery) | 104.87 - 108.06%[10] |
| Precision (%RSD) | < 4.0%[10] |
| Limit of Detection (LOD) | 30 ppm[10] |
| Limit of Quantification (LOQ) | 90 ppm[10] |
This data, derived from the analysis of piperazine with derivatization, provides a benchmark for what can be expected during the validation of a method using this compound or its alternatives.[10]
Mandatory Visualizations
Analytical Validation Workflow
The following diagram illustrates the typical workflow for the analytical validation of a reference standard like this compound.
Caption: Workflow for analytical method validation using a reference standard.
Logical Relationship of Compared Reference Standards
This diagram shows the relationship between this compound and its alternatives in the context of analytical applications.
Caption: Comparison of arylpiperazine reference standards for analytical validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Piperazine Derivatives
This protocol is a general method that can be adapted and validated for the analysis of this compound and its alternatives.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer, pH adjusted). The exact composition should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of the analyte. For many piperazine derivatives, a wavelength in the range of 210-254 nm is appropriate.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a suitable amount of the reference standard (e.g., 10 mg of this compound) and dissolve it in a known volume of diluent (e.g., 10 mL of mobile phase or a mixture of water and acetonitrile) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations that cover the expected range of the analyte in the samples.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration that falls within the linear range of the method.
4. Method Validation:
-
Specificity: Analyze blank samples, the reference standard, and samples spiked with potential impurities to demonstrate that the method is selective for the analyte of interest.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix with the reference standard at three different concentration levels). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the results from the different days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method should remain unaffected by small variations in these parameters.
Conclusion
This compound is a suitable and effective reference standard for the analytical validation of methods targeting arylpiperazine compounds. Its performance is comparable to other commonly used piperazine reference standards like 1-Benzylpiperazine and 1-(3-Chlorophenyl)piperazine. The choice of the most appropriate standard will be dictated by the specific requirements of the analysis, including the exact structure of the analyte, the need for a certified reference material, and the use of mass spectrometry, which may benefit from a deuterated internal standard. The provided experimental protocols and validation parameters offer a solid foundation for developing and validating robust analytical methods for this important class of compounds.
References
- 1. 1-(4-Methoxyphenyl)piperazine (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 2. 1-(4-メトキシフェニル)ピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Benzylpiperazine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]
- 10. jocpr.com [jocpr.com]
Safety Operating Guide
1-(4-Methoxyphenyl)piperazine hydrochloride proper disposal procedures
The following guide provides essential safety and logistical information for the proper disposal of 1-(4-Methoxyphenyl)piperazine hydrochloride (CAS No: 38869-47-5), ensuring compliance with safety protocols and regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
The signal word for this chemical is Warning .[1][3][5] Personal Protective Equipment (PPE) is mandatory when handling this compound.
Required PPE:
-
Eye/Face Protection: Use safety goggles with side protection.[7]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear a respiratory protection like a type N95 (US) dust mask.[8]
Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for 1-(4-Methoxyphenyl)piperazine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 38869-47-5 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O (free base) | |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315, H319, H335 | [1][3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |
| Melting Point | 42 - 47 °C (lit., for free base) | [4] |
| Boiling Point | 130 °C (for free base) | [4] |
| Flash Point | > 230 °F (> 110 °C, for free base) | [4] |
| Incompatibilities | Strong oxidizing agents, Strong acids and bases | [6][9] |
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to federal, state, and local regulations.[6][8] In the United States, hazardous waste management is primarily regulated under the Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Waste Identification and Classification
-
As a generator of chemical waste, you must first determine if the waste is hazardous.[5][11]
-
This compound, due to its irritant properties, should be managed as a hazardous chemical waste.
Step 2: Collection and Storage of Waste
-
Segregation: Do not mix this waste with other chemicals or waste streams.[8] Keep it in its original container if possible.
-
Container: Use a suitable, properly sealed, and clearly labeled container. Uncleaned empty containers should be treated as if they contain the product itself.[4][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][4][6] The storage area should be secure and accessible only to authorized personnel.[2][3][8]
Step 3: Accidental Spill Cleanup
-
Evacuate: Evacuate personnel from the spill area.[4]
-
Contain: Wearing appropriate PPE, sweep up the solid material.[2] Avoid actions that create dust.[4]
-
Collect: Place the spilled material into a suitable, closed container for disposal.[4][6]
-
Decontaminate: Wash the spill area after the material has been collected.[6]
Step 4: Final Disposal
-
Professional Disposal: Arrange for disposal through an approved and licensed hazardous waste disposal company.[2][8] This ensures the waste is tracked using the "cradle-to-grave" manifest system as required by RCRA.[10][11][12]
-
Recommended Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed facility.
-
Restrictions:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 13. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 1-(4-Methoxyphenyl)piperazine hydrochloride
Essential Safety and Handling Guide for 1-(4-Methoxyphenyl)piperazine Hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
The signal word for this chemical is Warning .[1][2]
To mitigate these risks, the following personal protective equipment is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses that meet ANSI Z.87.1 standards.[3] A face shield should be worn when there is a risk of splashing.[3] | To prevent serious eye irritation from dust or splashes.[1][2] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile).[3] A lab coat or other protective clothing is required to prevent skin contact.[4][5][6] Contaminated clothing should be removed and washed before reuse.[1][4][6] | To prevent skin irritation.[1][2] Proper glove removal technique must be followed to avoid skin contact.[5] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator, such as an N95 dust mask, especially when dust may be generated.[7] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4][5][6][7][8] | To prevent respiratory tract irritation.[1][2][6][8] |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
| Property | Value |
| Appearance | Pale yellow to yellow liquid or off-white powder[9] |
| CAS Number | 38869-47-5[1] |
| Molecular Formula | C11H16N2O (base) |
| Molecular Weight | 192.26 g/mol (base) |
| Melting Point | 42-47 °C (lit.)[8][10] |
| Boiling Point | 344 °C at 760 mmHg[11] |
| Flash Point | 161.8 °C[11] |
| Stability | Stable under normal temperatures and pressures.[11] May be air and light sensitive.[7][8][11] |
Operational Plans
Handling and Storage Procedures
Handling:
-
Wash hands thoroughly after handling the substance.[1][4][6]
-
Minimize dust generation and accumulation.[6]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4][6][7][8][11]
-
Keep the container tightly closed when not in use.[1][4][6][7][11]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air.[4][5][6][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5][6][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[1][4][5][7] Seek medical attention if irritation develops or persists.[4][6] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4][5][7] Remove contact lenses if present and easy to do.[1][4][6] Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting.[7] Clean the mouth with water and get medical attention.[4] Never give anything by mouth to an unconscious person.[5][6] |
Disposal and Spill Management Plan
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and containment.
-
Evacuate: Evacuate personnel from the immediate spill area.[5][8]
-
Wear PPE: Use personal protective equipment as described in Section 1.[4][5][8]
-
Containment: Prevent the substance from entering drains or waterways.[1][8]
-
Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4][5][8] Avoid creating dust.[5][8]
Disposal Considerations
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.[4][12] Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[12]
Experimental Workflow Visualization
The following diagram illustrates the standard procedure for handling a chemical spill of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. aksci.com [aksci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 9. 1-(4-Methoxyphenyl)piperazine dihydrochloride | 38869-47-5 [chemicalbook.com]
- 10. This compound | 84145-43-7 [chemicalbook.com]
- 11. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
